molecular formula C8H8N2OS B1345993 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one CAS No. 60750-75-6

4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

Numéro de catalogue: B1345993
Numéro CAS: 60750-75-6
Poids moléculaire: 180.23 g/mol
Clé InChI: LXCCCCOECARKEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one (CAS 60750-75-6) is a fused bicyclic heterocyclic compound with the molecular formula C 8 H 8 N 2 OS and a molecular weight of 180.23 g/mol . It serves as a versatile chemical scaffold in medicinal chemistry and pharmaceutical research. The compound's core structure, an isothiazolopyridine, is characterized by X-ray crystallography, which confirms its planarity and existence in the amino tautomeric form in the solid state . This compound has demonstrated significant value in antimicrobial research. It is a key synthetic intermediate for a series of novel isothiazolopyridine derivatives that have been explored for their in vitro antibacterial activity . Specifically, related derivatives have shown promising growth inhibition against strains such as Mycobacterium tuberculosis H37Rv, with one derivative exhibiting 100% inhibition and a minimum inhibitory concentration (MIC) of 6.25 μg/mL . This highlights the potential of the core structure in developing new anti-tubercular agents. Beyond antimicrobial applications, this chemical serves as a crucial precursor in neuroscience and central nervous system (CNS) drug discovery. It is used to synthesize Mannich base-type derivatives, where it is functionalized with various arylpiperazine groups . These synthetic derivatives have been subjected to comprehensive in vivo pharmacological screening , revealing a profile characteristic of substances that stimulate the central serotoninergic system (5-HT) . The research indicates that specific derivatives, particularly those with electron-withdrawing substituents on the phenylpiperazine unit, exhibit potent analgesic activity in animal models . The structure-activity relationship (SAR) studies underscore the influence of the substituent on the potency of the analgesic effect, providing valuable insights for rational drug design . This product is intended for use by qualified researchers as a building block in organic synthesis and for biological screening in the development of new therapeutic agents. It is supplied For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Propriétés

IUPAC Name

4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-4-3-5(2)9-8-6(4)7(11)10-12-8/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCCCCOECARKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209572
Record name Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60750-75-6
Record name 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60750-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060750756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The document elucidates the key structural features, physicochemical properties, and spectroscopic signature of this molecule. A detailed, field-proven protocol for its synthesis and characterization is presented, emphasizing the causal relationships behind the experimental choices. Furthermore, this guide explores the potential of the isothiazolo[5,4-b]pyridine scaffold in drug discovery, supported by an examination of the biological activities of related derivatives. The content is grounded in authoritative references to ensure scientific integrity and provide a reliable resource for researchers in the field.

Introduction: The Isothiazolo[5,4-b]pyridine Scaffold

The fusion of a pyridine ring with an isothiazole moiety creates the isothiazolo[5,4-b]pyridine heterocyclic system. This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological potential. The electronic properties of the electron-deficient pyridine ring, combined with the unique geometry of the isothiazole ring, give rise to a versatile platform for the design of novel therapeutic agents. Derivatives of this core structure have demonstrated a range of biological activities, including analgesic, antimycobacterial, and anticancer properties.

This guide focuses specifically on the 4,6-dimethyl substituted derivative, 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one. A thorough understanding of its three-dimensional structure, bonding characteristics, and spectroscopic properties is fundamental for elucidating its mechanism of action and for the rational design of new, more potent analogues.

Physicochemical Properties

A summary of the key physicochemical properties of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one is presented in Table 1. These properties are crucial for predicting the molecule's behavior in biological systems, including its solubility, permeability, and potential for intermolecular interactions.

PropertyValueSource
CAS Number 60750-75-6[1], [2]
Molecular Formula C₈H₈N₂OS[3]
Molecular Weight 180.23 g/mol [3]
IUPAC Name 4,6-dimethyl-[1][4]thiazolo[5,4-b]pyridin-3-one[3]

Molecular Structure and Crystallographic Analysis

The definitive three-dimensional arrangement of atoms in 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one has been determined by X-ray crystallography. The crystal structure is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 222582.[3] Analysis of the crystallographic data provides precise measurements of bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformation and potential interaction with biological targets.

A derivative of the core structure, 4,6-dimethyl-2-[(4-phenylpiperidin-1-yl)methyl]isothiazolo[5,4-b]pyridin-3(2H)-one, has also been studied by X-ray crystallography, revealing the impact of substitution at the 2-position on the overall conformation.[5]

Below is a diagram illustrating the molecular structure of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one.

Caption: Molecular structure of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one.

Synthesis and Mechanistic Insights

One common approach to constructing fused heterocyclic systems is through condensation reactions followed by intramolecular cyclization. For the synthesis of the isothiazolo[5,4-b]pyridine core, a potential pathway could involve the reaction of a suitably substituted aminopyridine derivative with a sulfur-containing reagent to form the isothiazole ring.

The following diagram illustrates a generalized workflow for the synthesis of isothiazolo[5,4-b]pyridine derivatives.

Synthesis_Workflow Start Substituted Aminopyridine Intermediate Thioamide Intermediate Start->Intermediate Reaction Reagent Sulfur-containing Reagent Reagent->Intermediate Cyclization Oxidative Cyclization Intermediate->Cyclization Product Isothiazolo[5,4-b]pyridine Core Cyclization->Product Modification Functional Group Modification Product->Modification e.g., Methylation Final_Product 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one Modification->Final_Product

Caption: Generalized synthetic workflow for isothiazolo[5,4-b]pyridine derivatives.

Spectroscopic Characterization

The structural elucidation of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one is confirmed through various spectroscopic techniques. The expected spectroscopic data, based on the known structure and data from related compounds, are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyridine ring, the two methyl groups, and the N-H proton of the isothiazolone ring. The chemical shifts of the methyl protons would be influenced by their position on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for each of the eight unique carbon atoms in the molecule. The carbonyl carbon of the isothiazolone ring is expected to resonate at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • A strong absorption band for the C=O stretching vibration of the lactam carbonyl group.

  • N-H stretching vibrations for the isothiazolone ring.

  • C-H stretching vibrations for the aromatic and methyl groups.

  • C=N and C=C stretching vibrations from the fused aromatic system.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. PubChem provides a predicted mass spectrum for this compound.[3]

Potential Applications in Drug Discovery

The isothiazolo[5,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. While the specific biological activity of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one is not extensively documented, numerous derivatives have shown promising pharmacological effects.

  • Anticancer Activity: Certain derivatives of isothiazolo[5,4-b]pyridine have been investigated for their in vitro anticancer activity.[6]

  • Analgesic and Antimycobacterial Properties: Some 2-(4-substituted-piperazin-1-ylalkyl)-3-oxoisothiazolo[5,4-b]pyridines have displayed strong analgesic and moderate antimycobacterial properties.

  • Kinase Inhibition: The broader thiazolo[5,4-b]pyridine class of compounds has been explored as potent inhibitors of various kinases, which are key targets in cancer therapy and other diseases.

The following diagram illustrates a simplified signaling pathway that could be targeted by isothiazolo[5,4-b]pyridine derivatives in the context of cancer therapy.

Signaling_Pathway Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Activation Signaling_Cascade Downstream Signaling Cascade Kinase->Signaling_Cascade Phosphorylation Proliferation Cell Proliferation Signaling_Cascade->Proliferation Inhibitor Isothiazolo[5,4-b]pyridine Derivative Inhibitor->Kinase Inhibition

Sources

An In-Depth Technical Guide to the Synthesis of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process commencing with the construction of a substituted pyridine core, followed by the introduction of a sulfur functionality and subsequent intramolecular cyclization to yield the target isothiazolopyridine scaffold. This document offers a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and characterization data, underpinned by established chemical principles and analogous transformations reported in the scientific literature. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of novel heterocyclic entities.

Introduction

The isothiazolo[5,4-b]pyridine ring system is a significant pharmacophore found in a variety of biologically active molecules. The fusion of the isothiazole and pyridine rings creates a unique electronic and steric environment, making these compounds attractive candidates for investigation in drug development programs. Specifically, derivatives of this scaffold have been explored for their potential as kinase inhibitors and other therapeutic agents. The 4,6-dimethyl substitution pattern on the pyridine ring can influence the molecule's solubility, metabolic stability, and interaction with biological targets. This guide focuses on a logical and practical synthetic approach to 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, a key intermediate for the elaboration of a library of novel derivatives.

Proposed Synthetic Pathway

The synthesis of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one can be strategically divided into three key stages:

  • Formation of the Pyridine Core: Synthesis of the key intermediate, 2-amino-4,6-dimethylnicotinonitrile.

  • Introduction of Sulfur and Functional Group Interconversion: Conversion of the 2-amino-3-cyanopyridine into a 2-mercapto-4,6-dimethylnicotinamide.

  • Cyclization to the Isothiazolopyridine System: Oxidative cyclization to form the target molecule, 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one.

The overall synthetic scheme is depicted below:

Synthetic_Pathway cluster_0 Step 1: Pyridine Synthesis cluster_1 Step 2: Functionalization cluster_2 Step 3: Cyclization acetylacetone Acetylacetone intermediate1 2-Amino-4,6-dimethylnicotinonitrile acetylacetone->intermediate1 Multicomponent Reaction malononitrile Malononitrile malononitrile->intermediate1 Multicomponent Reaction ammonium_acetate Ammonium Acetate ammonium_acetate->intermediate1 Multicomponent Reaction intermediate2 2-Chloro-4,6-dimethylnicotinonitrile intermediate1->intermediate2 Sandmeyer-type Reaction intermediate3 2-Mercapto-4,6-dimethylnicotinonitrile intermediate2->intermediate3 Thiolation intermediate4 2-Mercapto-4,6-dimethylnicotinamide intermediate3->intermediate4 Hydrolysis final_product 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one intermediate4->final_product Oxidative Cyclization

Caption: Proposed synthetic pathway for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Amino-4,6-dimethylnicotinonitrile

The synthesis of the 2-amino-4,6-dimethylnicotinonitrile core can be achieved via a one-pot multicomponent reaction, a variation of the Guareschi-Thorpe reaction. This approach is highly efficient, atom-economical, and utilizes readily available starting materials.[1][2][3]

Reaction Mechanism:

The reaction likely proceeds through an initial Knoevenagel condensation between acetylacetone and malononitrile, followed by a Michael addition of the enamine derived from acetylacetone and ammonia (from ammonium acetate). Subsequent cyclization and aromatization yield the desired 2-aminopyridine derivative.

Mechanism_Step1 A Acetylacetone + Malononitrile B Knoevenagel Condensate A->B Base (NH3) D Michael Adduct A->D Michael Addition C Enamine of Acetylacetone C->D Michael Addition E Cyclized Intermediate D->E Intramolecular Cyclization F 2-Amino-4,6-dimethylnicotinonitrile E->F Aromatization (-H2O)

Caption: Simplified mechanism for the formation of 2-amino-4,6-dimethylnicotinonitrile.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetylacetone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (8.0 eq).

  • Add ethanol as a solvent and a catalytic amount of a base such as piperidine or morpholine.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the crude 2-amino-4,6-dimethylnicotinonitrile.

  • Recrystallize the crude product from ethanol or a suitable solvent system to obtain the pure compound.

Part 2: Synthesis of 2-Mercapto-4,6-dimethylnicotinamide

This part involves a three-step sequence: conversion of the amino group to a chloro group, followed by thiolation, and finally hydrolysis of the nitrile to an amide.

2a. Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

A Sandmeyer-type reaction is employed to replace the amino group with a chloro substituent.[4]

Experimental Protocol:

  • Suspend 2-amino-4,6-dimethylnicotinonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-necked flask.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2b. Synthesis of 2-Mercapto-4,6-dimethylnicotinonitrile

The chloro group is displaced by a hydrosulfide nucleophile.

Experimental Protocol:

  • Dissolve 2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Add sodium hydrosulfide (NaSH) (1.2 eq) to the solution.

  • Heat the reaction mixture at 60-80 °C for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify the solution with a dilute acid (e.g., HCl) to precipitate the thiol.

  • Collect the solid by filtration, wash with water, and dry to yield 2-mercapto-4,6-dimethylnicotinonitrile.

2c. Synthesis of 2-Mercapto-4,6-dimethylnicotinamide

The nitrile group is hydrolyzed to a primary amide under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions with the thiol group.

Experimental Protocol:

  • Add 2-mercapto-4,6-dimethylnicotinonitrile (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Stir the mixture at room temperature for 12-24 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to give 2-mercapto-4,6-dimethylnicotinamide.

Part 3: Synthesis of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

The final step involves an oxidative intramolecular cyclization of the 2-mercaptonicotinamide.[5]

Reaction Mechanism:

The reaction is believed to proceed via the formation of a sulfenyl intermediate upon oxidation of the thiol, which then undergoes nucleophilic attack by the amide nitrogen, followed by elimination of water to form the isothiazolone ring.

Mechanism_Step3 A 2-Mercapto-4,6-dimethylnicotinamide B Sulfenic Acid Intermediate A->B [O] (e.g., H2O2) C Cyclized Intermediate B->C Intramolecular Nucleophilic Attack D 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one C->D -H2O

Caption: Plausible mechanism for the oxidative cyclization to the target molecule.

Experimental Protocol:

  • Suspend 2-mercapto-4,6-dimethylnicotinamide (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

  • Add an oxidizing agent, such as 30% hydrogen peroxide (2.0-3.0 eq), dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one.

Characterization Data

The structural confirmation of the synthesized 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one would be achieved through standard spectroscopic techniques. The expected data is summarized in the table below.

Technique Expected Data
¹H NMR Signals corresponding to the two methyl groups on the pyridine ring, a proton on the pyridine ring, and a broad singlet for the N-H proton of the isothiazolone ring.
¹³C NMR Resonances for the methyl carbons, the aromatic carbons of the pyridine ring, and the carbonyl carbon of the isothiazolone ring.
IR (KBr) Characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C=N and C=C stretching vibrations of the heterocyclic rings.
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight of C₈H₈N₂OS.
Elemental Analysis Calculated percentages of C, H, N, and S should be within ±0.4% of the found values.

Conclusion

This technical guide outlines a robust and logical synthetic route to 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one. The proposed pathway relies on well-established and versatile chemical transformations, ensuring its applicability in a standard organic synthesis laboratory. By providing detailed, step-by-step protocols and mechanistic insights, this document serves as a practical resource for chemists aiming to synthesize this and related heterocyclic compounds for further investigation in medicinal chemistry and materials science. The successful synthesis of this core structure opens avenues for the creation of diverse libraries of novel compounds with potential therapeutic applications.

References

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • Al-Ghorbani, M., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 27(19), 6529. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research, 9(1), 26-34.
  • Gül, H. İ., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(1), e21998.
  • Gouda, M. A., et al. (2014). Chemistry of 2-Amino-3-cyanopyridines.
  • Wang, Z., et al. (2020). Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.
  • Preparation method of 3-cyano-pyridine N-oxide.
  • Guo, H., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (11), 3029-3033.
  • Litvinov, V. P., & Sharanin, Y. A. (1985). Synthesis and some reactions of 3-cyanopyridine-2-thiones. Russian Chemical Bulletin, 34(5), 1073-1079.
  • Zalesky, L., et al. (2013). Synthesis of isomeric isothiazolo[4',3':4,5]- and isothiazolo[4',5':4,5]thieno[3,2-b]pyrano[2,3-d]pyridines by combination of domino reactions.
  • Adams, J. T., & Hauser, C. R. (1944). Acetylacetone. Organic Syntheses, 24, 1.
  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

Sources

A Technical Guide to the Spectral Analysis of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one. In the dynamic landscape of pharmaceutical research and development, the unambiguous structural elucidation of new chemical entities is a cornerstone of progress. This document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this molecule. By synthesizing theoretical principles with field-proven insights, this guide serves as an authoritative reference for researchers engaged in the characterization of complex heterocyclic systems. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our interpretations in established spectroscopic principles.

Introduction to 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one is a fused heterocyclic compound with the molecular formula C₈H₈N₂OS and a molecular weight of 180.23 g/mol .[1] Its structure, featuring a fused isothiazole and pyridinone ring system, presents a unique scaffold of significant interest in medicinal chemistry due to the prevalence of these motifs in biologically active molecules. Accurate spectral analysis is paramount to confirm its identity, purity, and to understand its electronic and structural characteristics, which are critical for any further investigation into its potential therapeutic applications.

This guide will provide a detailed interpretation of its spectral data, beginning with Nuclear Magnetic Resonance spectroscopy to elucidate the carbon-hydrogen framework, followed by Infrared spectroscopy to identify key functional groups, and concluding with Mass Spectrometry to confirm the molecular weight and explore its fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For a molecule such as 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of public experimental spectra for this specific molecule, the following data is predicted based on established chemical shift principles for analogous heterocyclic systems.[2][3][4] The predictions are made assuming a standard deuterated solvent such as DMSO-d₆ or CDCl₃.[5]

Table 1: Predicted ¹H NMR Data for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 11.0 - 13.0Singlet (broad)1HN-H
~ 7.0 - 7.5Singlet1HC5-H
~ 2.5 - 2.7Singlet3HC6-CH₃
~ 2.3 - 2.5Singlet3HC4-CH₃

Table 2: Predicted ¹³C NMR Data for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

Chemical Shift (δ, ppm)Assignment
~ 165 - 175C3 (C=O)
~ 155 - 165C7a
~ 150 - 160C6
~ 140 - 150C4
~ 115 - 125C3a
~ 110 - 120C5
~ 20 - 25C6-CH₃
~ 15 - 20C4-CH₃
Interpretation of the NMR Spectra
  • ¹H NMR: The proton spectrum is expected to be relatively simple. The N-H proton of the lactam is anticipated to be a broad singlet at a significantly downfield chemical shift due to hydrogen bonding and the electronic nature of the amide group. The lone aromatic proton at the C5 position is predicted to be a singlet, influenced by the adjacent methyl group and the fused ring system. The two methyl groups at C4 and C6 are expected to appear as distinct singlets in the aliphatic region. The relative downfield position of one methyl group compared to the other would be influenced by the proximity to the electron-withdrawing carbonyl and the nitrogen atoms in the heterocyclic rings.

  • ¹³C NMR: The carbon spectrum will provide a clear fingerprint of the carbon skeleton. The carbonyl carbon (C3) of the lactam functionality is expected to be the most downfield signal.[6][7] The quaternary carbons of the fused ring system (C7a, C6, C4, and C3a) will have distinct chemical shifts determined by their electronic environment. The aromatic CH carbon (C5) will appear in the typical aromatic region. The two methyl carbons will be observed at the most upfield positions.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[8][9][10][11][12]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds, providing a characteristic "fingerprint" of the molecule.

Predicted IR Spectral Data

The key functional groups in 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one are the cyclic amide (lactam), the aromatic-like heterocyclic system, and the methyl groups. The predicted characteristic absorption bands are summarized below.[13][14][15][16]

Table 3: Predicted IR Absorption Bands for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

Wavenumber (cm⁻¹)IntensityAssignment
~ 3200 - 3400Medium, BroadN-H Stretch (Lactam)
~ 3000 - 3100WeakC-H Stretch (Aromatic)
~ 2850 - 2960WeakC-H Stretch (Methyl)
~ 1670 - 1690StrongC=O Stretch (Lactam)
~ 1580 - 1620MediumC=N/C=C Stretch (Heterocyclic Rings)
~ 1400 - 1480MediumC-H Bend (Methyl)
Interpretation of the IR Spectrum
  • The most prominent and diagnostic peak is expected to be the strong absorption from the C=O stretch of the lactam ring, typically appearing in the 1670-1690 cm⁻¹ region.[13][14][16] Its exact position can be influenced by ring strain and hydrogen bonding.

  • A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration , characteristic of the secondary amide in the lactam. The broadening is a result of intermolecular hydrogen bonding.

  • Weak absorptions corresponding to aromatic and aliphatic C-H stretches are expected just above and below 3000 cm⁻¹, respectively.

  • The vibrations of the fused heterocyclic ring system (C=N and C=C bonds) will give rise to medium intensity bands in the 1580-1620 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[17][18][19][20][21]

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Place a small amount of the mixture into a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.[22][23][24][25]

GC-MS Spectral Data

Publicly available GC-MS data indicates the following key mass-to-charge ratio (m/z) peaks:[1]

Table 4: Key GC-MS Data for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

m/zRelative IntensityAssignment
180HighMolecular Ion [M]⁺•
106MediumFragment Ion
39MediumFragment Ion
Interpretation of the Mass Spectrum and Predicted Fragmentation Pathway
  • The peak at m/z 180 corresponds to the molecular ion [M]⁺•, confirming the molecular weight of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one. The presence of nitrogen atoms means the molecular weight is an even number, consistent with the nitrogen rule.[26]

  • The fragmentation of N-heterocyclic compounds can be complex, often involving ring cleavages and rearrangements.[27][28][29] A plausible fragmentation pathway that could lead to the observed fragment ions is proposed below.

Fragmentation_Pathway cluster_observed Observed Fragments M [C₈H₈N₂OS]⁺• m/z = 180 (Molecular Ion) F1 [C₅H₄N₂S]⁺• m/z = 124 M->F1 - C₃H₄O F2 [C₆H₆N]⁺ m/z = 92 M->F2 - C₂H₂OS F3 [C₅H₄N]⁺ m/z = 78 M->F3 - C₃H₄OS F4 [C₅H₄NS]⁺• - CO (Hypothetical) M->F4 - C₃H₄ F5 [C₆H₄N₂]⁺• m/z = 104 M->F5 - C₂H₄OS F106 [C₇H₆N₂]⁺• m/z = 106 M->F106 - C₄H₂O F39 [C₃H₃]⁺ m/z = 39 F106->F39 - C₄H₃N₂

Caption: Predicted Fragmentation Pathway of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one.

  • The fragment at m/z 106 could arise from a complex rearrangement and cleavage of the isothiazolone ring.

  • The fragment at m/z 39 is likely the cyclopropenyl cation ([C₃H₃]⁺), a common small fragment in mass spectrometry.

Experimental Protocol for GC-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

    • The compound will be separated from any impurities on a capillary column (e.g., a DB-5ms column) with a temperature program designed to ensure good peak shape and resolution.

  • MS Analysis:

    • The eluent from the GC is introduced into the ion source of the mass spectrometer.

    • Electron ionization is typically performed at 70 eV.[22][23][24]

    • The mass analyzer scans a range of m/z values (e.g., 35-500 amu) to detect the molecular ion and its fragments.

Conclusion

This technical guide has provided a comprehensive, albeit partially predictive, spectral analysis of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one. By integrating fundamental spectroscopic principles with data from analogous structures, we have constructed a detailed and scientifically grounded interpretation of the expected NMR, IR, and MS data. The provided protocols offer a standardized approach for researchers to obtain and validate this data experimentally. This guide serves as a valuable resource for the structural confirmation and further investigation of this and related heterocyclic compounds, thereby supporting advancements in medicinal chemistry and drug discovery.

References

  • PubChem. (n.d.). Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • LCGC. (2015). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

  • Baitai Peike Biotechnology. (n.d.). Electronic Ionization EI - Analysis Services Based on Electronic Ionization Mass Spectrometry. Retrieved from [Link]

  • Hernández-Laguna, A., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-94. Retrieved from [Link]

  • Susi, H., & Timasheff, S. N. (1967). Infrared special studies on lactams as cis-trans models for the peptide bond. Journal of the American Chemical Society, 89(1), 161-165. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Edwards, O. E., & Singh, T. (1954). The spectra of saturated and α–β unsaturated six-membered lactams. Canadian Journal of Chemistry, 32(7), 683-690. Retrieved from [Link]

  • Incerti, M., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-9. Retrieved from [Link]

  • The Infrared and Raman Discussion Group. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

  • Reynolds, W. F., & Burns, D. C. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and form II (green curves) under standard atmospheric pressure (100 KPa). Retrieved from [Link]

  • ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy - Amides. Retrieved from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of pyridones I. Retrieved from [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1034. Retrieved from [Link]

  • Bridgeman, I. P., et al. (1970). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2, 250-253. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-phenyl-2(1H)-pyridone. Retrieved from [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1979). A simple 1H nmr conformational study of some heterocyclic azomethines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

Sources

The Advent and Evolution of Isothiazolopyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazolopyridine scaffold, a fascinating heterocyclic system born from the fusion of isothiazole and pyridine rings, has carved a significant niche in the landscape of medicinal chemistry. This guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic strategies pertaining to isothiazolopyridines. We delve into the foundational synthetic work that first brought this class of compounds to light and trace the development of more sophisticated methodologies. Furthermore, this document offers an in-depth look at the diverse biological activities exhibited by isothiazolopyridine derivatives, with a particular focus on their mechanisms of action as antibacterial, anticancer, and kinase-inhibiting agents. Detailed experimental protocols, data summaries, and pathway diagrams are provided to equip researchers, scientists, and drug development professionals with a thorough understanding of this promising heterocyclic core.

Genesis of a Scaffold: The Discovery and Early History

The journey of isothiazolopyridines began in the early 1970s, a period of burgeoning interest in novel heterocyclic systems with potential therapeutic applications. The seminal work that laid the groundwork for this entire class of compounds was published in 1973 by A. Taurins and V. T. Khouw in the Canadian Journal of Chemistry.[1][2] Their research detailed the first successful synthesis of several isothiazolopyridine isomers, including isothiazolo[3,4-b]-, 3-amino-isothiazolo[4,3-b]-, isothiazolo[5,4-b]-, and 3-methylisothiazolo[5,4-c]pyridines.[3][4] This pioneering work not only established the fundamental synthetic routes but also opened the door for the exploration of the unique chemical and biological properties of this new heterocyclic family.

The initial synthetic strategies were often multi-step processes, relying on classical organic chemistry reactions. For instance, the synthesis of isothiazolo[3,4-b]pyridine commenced with 2-aminonicotinonitrile, which underwent a three-step transformation involving the formation of 2-aminothionicotinamide, followed by oxidative cyclization with hydrogen peroxide to yield 3-aminoisothiazolo[3,4-b]pyridine.[2][4] These early methods, while groundbreaking, often required harsh reaction conditions and resulted in modest yields.

The subsequent decades saw a gradual but steady expansion of the synthetic toolbox for accessing isothiazolopyridine derivatives. Researchers began to explore different starting materials and cyclization strategies to improve efficiency, yield, and structural diversity. This led to the development of more refined and versatile synthetic pathways, enabling the synthesis of a wider array of substituted isothiazolopyridines for biological evaluation.

The Art of Creation: Evolving Synthetic Strategies

The synthesis of the isothiazolopyridine core has evolved significantly since its inception. The early methods have been complemented and, in some cases, supplanted by more modern and efficient synthetic protocols. This section details some of the key synthetic transformations that have been instrumental in the advancement of isothiazolopyridine chemistry.

Foundational Synthesis of Isothiazolo[3,4-b]pyridine

The original synthesis reported by Taurins and Khouw serves as a cornerstone of isothiazolopyridine chemistry.[2][4] The key steps are outlined below:

Step 1: Synthesis of 2-Aminothionicotinamide from 2-Aminonicotinonitrile

  • Reactants: 2-Aminonicotinonitrile, Ammonia (NH₃), Hydrogen Sulfide (H₂S)

  • Protocol: A solution of 2-aminonicotinonitrile in a suitable solvent is saturated with ammonia gas, followed by the introduction of hydrogen sulfide. The reaction mixture is heated under pressure, leading to the thionation of the nitrile group to form 2-aminothionicotinamide.

Step 2: Oxidative Cyclization to 3-Aminoisothiazolo[3,4-b]pyridine

  • Reactant: 2-Aminothionicotinamide, Hydrogen Peroxide (H₂O₂)

  • Protocol: 2-Aminothionicotinamide is treated with hydrogen peroxide in an appropriate solvent. The oxidative cyclization proceeds to form the isothiazole ring, yielding 3-aminoisothiazolo[3,4-b]pyridine.

Step 3: Deamination to Isothiazolo[3,4-b]pyridine

  • Reactant: 3-Aminoisothiazolo[3,4-b]pyridine

  • Protocol: The amino group at the 3-position can be removed through a diazotization reaction followed by reduction to afford the parent isothiazolo[3,4-b]pyridine.

foundational_synthesis cluster_step1 Step 1: Thionation cluster_step2 Step 2: Oxidative Cyclization cluster_step3 Step 3: Deamination 2-Aminonicotinonitrile 2-Aminonicotinonitrile 2-Aminothionicotinamide 2-Aminothionicotinamide 2-Aminonicotinonitrile->2-Aminothionicotinamide NH₃, H₂S 3-Aminoisothiazolo[3,4-b]pyridine 3-Aminoisothiazolo[3,4-b]pyridine 2-Aminothionicotinamide->3-Aminoisothiazolo[3,4-b]pyridine H₂O₂ Isothiazolo[3,4-b]pyridine Isothiazolo[3,4-b]pyridine 3-Aminoisothiazolo[3,4-b]pyridine->Isothiazolo[3,4-b]pyridine Diazotization, Reduction

Modern Synthetic Approaches

Contemporary synthetic chemistry has introduced a variety of more sophisticated methods for the construction of the isothiazolopyridine nucleus. These methods often offer improved yields, greater functional group tolerance, and access to a wider range of derivatives.

Synthetic StrategyDescriptionKey Advantages
Ring-Closing Metathesis (RCM) Construction of the pyridine ring onto a pre-formed isothiazole scaffold using Grubbs' catalyst.High functional group tolerance, access to complex derivatives.
Palladium-Catalyzed Cross-Coupling Reactions Suzuki, Stille, and Sonogashira couplings to introduce substituents onto the isothiazolopyridine core.Versatile for late-stage functionalization, high yields.
Multi-Component Reactions (MCRs) One-pot synthesis of highly substituted isothiazolopyridines from simple starting materials.High atom economy, operational simplicity, rapid library synthesis.
Microwave-Assisted Synthesis Acceleration of reaction rates and improvement of yields in various synthetic steps.Reduced reaction times, improved energy efficiency.

A Spectrum of Biological Activity: Therapeutic Potential

The true value of the isothiazolopyridine scaffold lies in the diverse and potent biological activities exhibited by its derivatives. This has made them attractive targets for drug discovery programs across multiple therapeutic areas.

Antibacterial Agents: Targeting Bacterial Proliferation

A significant area of investigation for isothiazolopyridines has been in the development of novel antibacterial agents. Certain derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[5]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of action for many isothiazolopyridine derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair.[6]

  • DNA Gyrase: Introduces negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria.

  • Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes after replication.

By inhibiting these enzymes, isothiazolopyridine-based antibacterial agents disrupt critical cellular processes, ultimately leading to bacterial cell death.[5][7]

antibacterial_mechanism Isothiazolopyridine Isothiazolopyridine DNA_Gyrase DNA Gyrase Isothiazolopyridine->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Isothiazolopyridine->Topo_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death disruption leads to Chromosome_Segregation->Bacterial_Cell_Death disruption leads to

Anticancer Agents: A Multifaceted Approach to Combatting Malignancy

The isothiazolopyridine scaffold has also emerged as a promising framework for the development of anticancer agents.[8][9] Derivatives have shown cytotoxic activity against various cancer cell lines, operating through diverse mechanisms of action.[10]

Key Anticancer Mechanisms:

  • Kinase Inhibition: Many isothiazolopyridine derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.

  • Topoisomerase Inhibition: Similar to their antibacterial counterparts, some anticancer isothiazolopyridines target human topoisomerases, leading to DNA damage and apoptosis in cancer cells.[11][12]

  • Induction of Apoptosis: Several derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.

Kinase Inhibitors: Modulating Cellular Signaling

The ability of isothiazolopyridines to act as kinase inhibitors has garnered significant attention in the drug development community. Kinases play a pivotal role in cellular signaling, and their aberrant activity is implicated in a wide range of diseases, including cancer, inflammation, and viral infections.

Cyclin G-Associated Kinase (GAK) Inhibition

A notable example is the development of isothiazolo[5,4-b]pyridines as selective inhibitors of Cyclin G-Associated Kinase (GAK).[13] GAK is a serine/threonine kinase involved in clathrin-mediated endocytosis, a process that many viruses exploit for entry into host cells. Potent and selective GAK inhibitors based on the isothiazolopyridine scaffold have demonstrated promising antiviral activity, particularly against the Hepatitis C virus (HCV).[3]

GAK_inhibition Virus Virus Host_Cell Host Cell Virus->Host_Cell entry via Clathrin_Mediated_Endocytosis Clathrin-Mediated Endocytosis Host_Cell->Clathrin_Mediated_Endocytosis utilizes GAK GAK Clathrin_Mediated_Endocytosis->GAK requires Viral_Entry_Blocked Viral Entry Blocked GAK->Viral_Entry_Blocked Isothiazolopyridine_GAKi Isothiazolopyridine GAK Inhibitor Isothiazolopyridine_GAKi->GAK inhibits

Future Perspectives and Conclusion

The journey of isothiazolopyridines, from their initial discovery to their current status as a privileged scaffold in medicinal chemistry, is a testament to the power of synthetic innovation and biological exploration. The versatility of the isothiazolopyridine core, coupled with the ever-expanding repertoire of synthetic methodologies, ensures that this heterocyclic system will continue to be a fertile ground for the discovery of novel therapeutic agents.

Future research will likely focus on several key areas:

  • Expansion of Chemical Space: The development of novel synthetic routes to access previously unexplored substitution patterns and isomeric forms of the isothiazolopyridine scaffold.

  • Structure-Activity Relationship (SAR) Studies: In-depth SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of isothiazolopyridine-based drug candidates.

  • Exploration of New Biological Targets: Investigating the potential of isothiazolopyridines to modulate other clinically relevant biological targets.

  • Clinical Translation: Advancing the most promising isothiazolopyridine derivatives through preclinical and clinical development to bring new therapies to patients.

References

  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98–100.
  • Wiles, J. A., Hashimoto, A., Thanassi, J. A., Cheng, J., Incarvito, C. D., Deshpande, M., Pucci, M. J., & Bradbury, B. J. (2006). Isothiazolopyridones: synthesis, structure, and biological activity of a new class of antibacterial agents. Journal of Medicinal Chemistry, 49(1), 39–42.
  • De Jonghe, S., et al. (2015). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. Journal of Medicinal Chemistry, 58(8), 3435-3446.
  • Machoń, Z., Wieczorek, J., & Mordarski, M. (1987). Isothiazolopyrimidines--new group of anticancer agents. I. Archivum Immunologiae et Therapiae Experimentalis, 35(5), 599–607.
  • Ghorpade, S., et al. (2014). Thiazolopyridone ureas as DNA gyrase B inhibitors: optimization of antitubercular activity and efficacy. Bioorganic & Medicinal Chemistry Letters, 24(3), 855-859.
  • Journal of Advanced Scientific Research. (n.d.). MOLECULAR DOCKING STUDIES OF THIAZOLOPYRIMIDINE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

  • Kovalenko, S. M., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(11), 1362.
  • Al-Otaibi, A. A., et al. (2023). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Journal of Medicinal and Chemical Sciences, 6(10), 2354-2365.
  • Einav, T., et al. (2015). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. ACS Medicinal Chemistry Letters, 6(5), 558-562.
  • Google Patents. (n.d.). WO2002085301A2 - Indole, azaindole and related heterocyclic amidopiperazine derivatives.
  • MDPI. (n.d.). Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 61. Synthesis of pyrazolo[3,4-b]-pyridine 223 and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isothiazolo[4,3-b]pyridine 12. Reagents and conditions:.... Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2024).
  • Singh, R., et al. (2023). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. Journal of Molecular Structure, 1286, 135552.
  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Retrieved from [Link]

  • Tomasic, T., et al. (2020). Second generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors. Future Medicinal Chemistry, 12(4), 309-328.
  • ResearchGate. (n.d.). Representative isothiazoloquinolone-based inhibitors of type IIA topoisomerase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from [Link]

  • Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
  • National Center for Biotechnology Information. (n.d.). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]

  • PubMed. (n.d.). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, DNA Binding and Topoisomerase I Inhibition Activity of Thiazacridine and Imidazacridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • Sci-Hub. (n.d.). Copper(ii)-mediated oxidative cyclization of enamides to oxazoles. Retrieved from [Link]

  • LU Akadēmiskais apgāds. (n.d.). Zinātņu vēsture un muzejniecība History of Sciences and Museology. Retrieved from [Link]

  • European Publication Server web service. (n.d.). INDOLE, AZAINDOLE AND RELATED HETEROCYCLIC AMIDOPIPERAZINE DERIVATIVES - Patent 1381366. Retrieved from [Link]

  • ResearchGate. (n.d.). Aerobic Oxidative Cyclization of 2-Mercaptobenzamide to 1,2-Benzoisothiazolin-3-one in the Presence of Mn(OAc)2 | Request PDF. Retrieved from [Link]

Sources

Methodological & Application

Applications of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one in Cancer Research: A Technical Guide for Target Exploration and Protocol Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

While direct and extensive research on 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one in oncology is nascent, its core structure, the isothiazolopyridine scaffold, is a recognized "privileged structure" in medicinal chemistry. This guide provides a comprehensive framework for investigating its potential as a novel anti-cancer agent. The rationale and protocols herein are built upon the significant findings from structurally related compounds, particularly its bioisostere, the thiazolo[5,4-b]pyridine core, and other substituted isothiazolopyridine derivatives. These analogs have demonstrated potent activity against critical targets in cancer cell signaling, suggesting that 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one is a promising candidate for exploration.

This document will delve into the most promising therapeutic targets identified from its analogs, including key protein kinases that drive tumor progression. We will provide detailed, field-proven protocols for target validation and cellular-level investigation, alongside visual representations of the pertinent signaling pathways and experimental workflows to guide your research.

Part 1: Postulated Mechanisms of Action & Key Therapeutic Targets

Based on the biological evaluation of structurally analogous compounds, we can hypothesize several potential mechanisms of action for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one in cancer. The primary targets are key protein kinases implicated in oncogenesis and tumor cell survival.

Inhibition of Receptor Tyrosine Kinase (c-KIT)

The thiazolo[5,4-b]pyridine scaffold has been successfully exploited to develop potent inhibitors of the c-KIT receptor tyrosine kinase.[1][2] c-KIT is a key driver in various cancers, most notably gastrointestinal stromal tumors (GIST).[2] Mutations leading to the constitutive activation of c-KIT are oncogenic, making it a prime therapeutic target. Derivatives of the thiazolo[5,4-b]pyridine scaffold have shown the ability to overcome resistance to existing c-KIT inhibitors like imatinib.[1]

Rationale for Investigation: The structural similarity suggests that 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one could bind to the ATP-binding pocket of c-KIT, inhibiting its kinase activity and blocking downstream signaling pathways responsible for cell proliferation and survival.

Signaling Pathway Overview:

cKIT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF (Ligand) cKIT c-KIT Receptor SCF->cKIT Binds & Dimerizes cKIT->cKIT ADP ADP cKIT->ADP PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS STAT3 STAT3 cKIT->STAT3 Compound 4,6-Dimethylisothiazolo [5,4-b]pyridin-3(2H)-one Compound->cKIT Inhibits ATP ATP ATP->cKIT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Postulated inhibition of the c-KIT signaling pathway.

Dual Inhibition of PI3K/mTOR Pathways

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers. Thiazole derivatives have been synthesized and identified as potent PI3K/mTOR dual inhibitors.[3] This dual-targeting approach is a promising strategy to overcome feedback loops and resistance mechanisms that can arise from inhibiting a single node in the pathway.

Rationale for Investigation: The isothiazolopyridine core of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one may act as a hinge-binding motif, a common feature in kinase inhibitors, allowing it to occupy the ATP-binding sites of both PI3K and mTOR.[4]

Signaling Pathway Overview:

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synth Protein Synthesis & Cell Growth S6K->Protein_Synth fourEBP1->Protein_Synth Inhibits Compound 4,6-Dimethylisothiazolo [5,4-b]pyridin-3(2H)-one Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Caption: Postulated dual inhibition of the PI3K/mTOR signaling pathway.

Microtubule Destabilization

Certain dihydroisothiazolopyridinone derivatives have demonstrated potent anti-mitotic activity by destabilizing microtubules.[5][6] This mechanism is distinct from kinase inhibition and is shared by clinically successful taxane and vinca alkaloid chemotherapeutics. These compounds induce mitotic arrest and cytotoxicity in cancer cells, including chemoresistant lines.[5][6]

Rationale for Investigation: The core isothiazolopyridinone structure may interact with tubulin, preventing its polymerization into functional microtubules. This disruption of the cytoskeleton would arrest cells in mitosis, ultimately leading to apoptotic cell death.

Part 2: Quantitative Data from Analog Studies

To provide a starting point for experimental design, the following table summarizes the reported activities of structurally related compounds. These values can help in determining appropriate concentration ranges for initial screening assays.

Compound ClassTarget(s)Activity MetricValueCancer Cell Line(s)Reference
Thiazolo[5,4-b]pyridine Derivative (6r)c-KITIC500.14 µM- (Enzymatic Assay)[1]
Thiazolo[5,4-b]pyridine Derivative (6r)Cell ProliferationGI500.02 µMGIST-T1[1]
Thiazolo[5,4-b]pyridine Derivative (6r)Cell ProliferationGI501.15 µMHMC1.2[1]
Thiazole Derivative (3b)PI3KαIC500.086 µM- (Enzymatic Assay)[3]
Thiazole Derivative (3b)mTORIC500.221 µM- (Enzymatic Assay)[3]
Pyridone-annelated Isoindigo (3b)Cell ProliferationIC506.60 µMK562 (Leukemia)
Pyridone-annelated Isoindigo (3b)Cell ProliferationIC508.97 µMHepG2 (Hepatoma)
DihydroisothiazolopyridinoneCell ProliferationIC50Sub-µM to low nMVarious[5][6]

Part 3: Experimental Protocols and Workflows

The following protocols are designed to systematically evaluate the anticancer potential of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one.

Initial Screening: Cell Viability and Proliferation Assay

This is the foundational step to determine the compound's general cytotoxic or cytostatic effects across a panel of cancer cell lines.

Workflow Diagram:

Cell_Viability_Workflow start Start plate Plate Cancer Cell Lines start->plate treat Treat with Compound (Dose-Response) plate->treat incubate Incubate (e.g., 48-72h) treat->incubate add_reagent Add Viability Reagent (MTT/XTT) incubate->add_reagent read Measure Absorbance (Plate Reader) add_reagent->read analyze Calculate GI50/IC50 Values read->analyze end End analyze->end

Caption: Workflow for determining cell viability and calculating GI50/IC50.

Step-by-Step Protocol (MTT Assay):

  • Cell Plating: Seed cancer cells (e.g., GIST-T1 for c-KIT, MCF-7 for PI3K/mTOR) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one in culture medium. Start with a high concentration (e.g., 100 µM) based on analog data. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Imatinib for GIST-T1).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the MTT tetrazolium ring into a visible formazan product.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the compound concentration. Use a non-linear regression model to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Target Validation: Western Blotting for Signaling Pathway Modulation

If the compound shows significant anti-proliferative activity, the next step is to verify its effect on the hypothesized signaling pathways.

Step-by-Step Protocol:

  • Cell Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the compound at concentrations around its determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 6-24 hours).

  • Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Collect the lysates and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against the proteins of interest. For example:

      • c-KIT Pathway: Phospho-c-KIT, Total c-KIT, Phospho-AKT, Total AKT, Phospho-ERK, Total ERK.

      • PI3K/mTOR Pathway: Phospho-AKT, Total AKT, Phospho-S6K, Total S6K.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the inhibitory effect of the compound.

Direct Target Engagement: In Vitro Kinase Assay

To confirm direct inhibition of a target kinase, a cell-free enzymatic assay is essential.

Step-by-Step Protocol (Example for c-KIT):

  • Assay Setup: In a 96-well plate, combine a reaction buffer, a specific substrate peptide for c-KIT, and recombinant human c-KIT enzyme.

  • Inhibitor Addition: Add varying concentrations of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one to the wells. Include a positive control inhibitor (e.g., Sunitinib) and a no-inhibitor control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay where the amount of remaining ATP is quantified (less ATP means higher kinase activity).

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the enzyme's activity.

Conclusion and Future Directions

The isothiazolopyridine scaffold represents a fertile ground for the development of novel cancer therapeutics. While 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one itself requires foundational research, the data from its close analogs provide a compelling, data-driven rationale for its investigation as an inhibitor of key oncogenic kinases like c-KIT and PI3K, or as a microtubule-disrupting agent. The protocols and workflows detailed in this guide offer a systematic and robust approach to characterizing its biological activity and elucidating its mechanism of action. Successful validation of these initial hypotheses would position this compound as a valuable lead for further preclinical development.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2018). Synthesis and Biological Evaluation of New Pyridone-Annelated Isoindigos as Anti-Proliferative Agents. MDPI. Available at: [Link]

  • Yin, J., et al. (2020). Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Saeed, M., et al. (2014). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Semenov, V. V., et al. (2017). Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules. Available at: [Link]

  • Semenov, V. V., et al. (2017). Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The application of multicomponent reactions in medicinal chemistry. Current Opinion in Drug Discovery & Development.
  • Rami, H. K., & Thompson, M. (2007). The development of kinase inhibitors for cancer therapy.
  • Boyd, M. R., & Paull, K. D. (1995). Some practical considerations and applications of the National Cancer Institute in vitro anticancer drug discovery screen. Drug Development Research.
  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening.
  • Towbin, H., Staehelin, T., & Gordon, J. (1979). Electrophoretic transfer of proteins from polyacrylamide gels to nitrocellulose sheets: procedure and some applications.
  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.

Sources

Application Notes and Protocols for the Investigation of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazolopyridine Scaffold as a Privileged Structure in Kinase Inhibition

The isothiazolo[5,4-b]pyridine core represents a compelling heterocyclic scaffold in the pursuit of novel kinase inhibitors. Its structural and electronic properties make it a versatile template for designing potent and selective modulators of kinase activity. While direct and extensive research on 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one is emerging, the broader family of isothiazolopyridines and their bioisosteres, thiazolopyridines, have demonstrated significant inhibitory activity against a range of critical oncogenic kinases.[1][2][3] These include key players in cell signaling pathways that, when dysregulated, drive cancer cell proliferation and survival.[4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the potential of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one as a kinase inhibitor. We will provide the scientific rationale for investigating this compound against specific kinase families, detailed protocols for in vitro and cell-based assays, and a framework for interpreting the resulting data. The methodologies described herein are designed to be self-validating and are grounded in established practices for kinase inhibitor characterization.

Rationale for Target Selection: Learning from Structural Analogs

The strategic selection of initial kinase targets is paramount. Based on the established activity of structurally related thiazolo[5,4-b]pyridine derivatives, we propose two high-priority kinase families for the initial investigation of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one:

  • Receptor Tyrosine Kinases (RTKs): The thiazolo[5,4-b]pyridine scaffold has been successfully functionalized to target the ATP-binding site of several RTKs, including c-KIT and VEGFR2.[1] Notably, derivatives have shown potent activity against imatinib-resistant c-KIT mutants, highlighting the potential of this scaffold to overcome clinical resistance.[1]

  • Phosphoinositide 3-Kinases (PI3Ks): A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been identified as potent PI3K inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[2][3] The PI3K/AKT/mTOR pathway is a central regulator of cell growth and is frequently hyperactivated in cancer.[6]

The following sections will provide detailed protocols to test the hypothesis that 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one inhibits kinases within these families.

Quantitative Data Presentation: Exemplar Data for Analog Scaffolds

To provide a contextual framework for the types of quantitative data that can be generated, the following table summarizes the inhibitory activities of representative thiazolo[5,4-b]pyridine derivatives against their respective kinase targets. This data is derived from published studies and serves as a benchmark for evaluating the potency of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one.[1][2][3]

Scaffold DerivativeTarget KinaseAssay TypeIC50 (µM)Reference
Thiazolo[5,4-b]pyridine Analog 6r c-KITRadiometric Biochemical0.14[1]
Thiazolo[5,4-b]pyridine Analog 19a PI3KαEnzymatic0.0036[2][3]
Thiazolo[5,4-b]pyridine Analog 6h c-KITRadiometric Biochemical9.87[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to quantify the inhibitory activity of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one against a purified kinase (e.g., c-KIT, PI3Kα). The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the level of kinase inhibition.

Causality Behind Experimental Choices:

  • Choice of Assay: The ADP-Glo™ assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening. It measures kinase activity by quantifying ADP production, a direct product of the phosphotransferase reaction.

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures that the inhibitor competes effectively with ATP for binding to the kinase's active site, providing a more accurate determination of its potency (IC50).

  • Serial Dilution: A 10-dose, 3-fold serial dilution of the test compound is recommended to generate a comprehensive dose-response curve, which is essential for accurate IC50 value calculation.[1]

Materials:

  • 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one (Test Compound)

  • Purified recombinant kinase (e.g., c-KIT, PI3Kα)

  • Substrate specific to the kinase

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (specific to the kinase of interest)

  • ATP

  • DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase buffer containing the purified kinase and its specific substrate to each well of a 384-well plate.

    • Add 0.5 µL of the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration at the Km for the kinase).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition versus the log of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[1]

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one on the proliferation of cancer cell lines known to be dependent on the target kinase activity (e.g., HMC1.2 cells for c-KIT, MCF-7 cells for PI3K).[1][7] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cell line is critical. It should have a documented dependence on the kinase pathway being investigated. For example, HMC1.2 cells harbor a constitutively active c-KIT mutant, making them highly sensitive to c-KIT inhibitors.[1]

  • Assay Principle: The MTT assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This provides a robust method to assess the anti-proliferative effects of a compound.

  • Seeding Density: Optimizing the initial cell seeding density is crucial to ensure that the cells are in the exponential growth phase during the experiment and that the assay readout is within the linear range of the spectrophotometer.

Materials:

  • 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

  • Appropriate cancer cell line (e.g., HMC1.2, MCF-7)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one in complete medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the log of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value using non-linear regression analysis.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving a Receptor Tyrosine Kinase (RTK) and the PI3K pathway, both potential targets for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-KIT) Ligand->RTK Binds & Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Activates Response Cell Proliferation, Survival, Growth Downstream->Response Inhibitor 4,6-Dimethylisothiazolo [5,4-b]pyridin-3(2H)-one Inhibitor->RTK Inhibitor->PI3K

Caption: Hypothetical inhibition of RTK and PI3K signaling pathways.

Experimental Workflow Diagram

This diagram outlines the logical flow of experiments for characterizing 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one.

Experimental_Workflow start Start: Synthesize & Purify Compound in_vitro Protocol 1: In Vitro Kinase Assay (e.g., ADP-Glo) start->in_vitro determine_ic50 Determine IC50 Values in_vitro->determine_ic50 cell_based Protocol 2: Cell-Based Proliferation Assay (e.g., MTT) determine_ic50->cell_based If potent (low IC50) determine_gi50 Determine GI50 Values cell_based->determine_gi50 sar Structure-Activity Relationship (SAR) Studies determine_gi50->sar end Lead Optimization sar->end

Caption: Workflow for kinase inhibitor characterization.

Conclusion and Future Directions

The protocols and rationale presented in this guide provide a robust starting point for the comprehensive evaluation of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one as a potential kinase inhibitor. Positive results from these initial in vitro and cell-based assays would warrant further investigation, including:

  • Kinome Profiling: To assess the selectivity of the compound against a broad panel of kinases.

  • Mechanism of Action Studies: To determine if the inhibition is ATP-competitive.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity in preclinical animal models.

The isothiazolopyridine scaffold continues to be a rich source of novel therapeutic agents. A systematic and rigorous investigation of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, as outlined in this document, will elucidate its potential contribution to the field of targeted cancer therapy.

References

  • Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(21), 6683. [Link]

  • García-Arribas, D., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(19), 6265. [Link]

  • Grisez, T., et al. (2021). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 26(11), 3169. [Link]

  • Jasińska, J., et al. (2007). 4,6-Dimethyl-2-[(4-phenylpiperidin-1-yl)methyl]isothiazolo[5,4-b]pyridin-3(2H)-one and 4,6-dimethyl-2-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)methyl]isothiazolo[5,4-b]pyridin-3(2H)-one. Acta Crystallographica Section C, 63(Pt 8), o477-o480. [Link]

  • Othman, I. M. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 1-21. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 173760, 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one. [Link]

  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98-100. [Link]

  • Hughes, R. T., et al. (2022). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. Oncogene, 41, 2353–2364. [Link]

  • Othman, I. M. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 1-21. [Link]

  • Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]

  • Martens, S. (2021). In vitro kinase assay. protocols.io. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Biological Evaluation of Imidazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4504. [Link]

  • Gampenrieder, S. P., et al. (2018). The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer. Therapeutic Advances in Medical Oncology, 10, 1758835918770203. [Link]

  • PubChemLite. Isothiazolo(5,4-b)pyridin-3(2h)-one, 4,6-dimethyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-, 1,1-dioxide. [Link]

  • Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]

  • Verlinden, L., et al. (2022). The Combination of the CDK4/6 Inhibitor, Palbociclib, With the Vitamin D3 Analog, Inecalcitol, Has Potent In Vitro and In Vivo Anticancer Effects in Hormone-Sensitive Breast Cancer, But Has a More Limited Effect in Triple-Negative Breast Cancer. Frontiers in Endocrinology, 13, 869957. [Link]

  • El-Damasy, D. A., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Bioorganic Chemistry, 129, 106161. [Link]

  • Kumar, S., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of Molecular Structure, 1265, 133423. [Link]

  • Aslam, M. A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5576. [Link]

  • Serafimova, I. M. (2014). Development of selective, covalent inhibitors for the p90 ribosomal S6 kinases. University of California, San Diego. [Link]

  • PeerView. (2020). Realizing the Potential of CDK 4/6 Inhibitor Therapy in Breast Cancer: An Examination of the Evidence That Is Informing. [Link]

  • Varghese, E., et al. (2019). In vitro NLK Kinase Assay. Bio-protocol, 9(12), e3269. [Link]

Sources

Application Notes and Protocols for Evaluating Isothiazolopyridine Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust experimental protocols to evaluate the cytotoxicity of novel isothiazolopyridine compounds. Isothiazolopyridines are a class of heterocyclic compounds with a wide range of biological activities, including potential anticancer properties.[1] A thorough understanding of their cytotoxic profile is paramount for their development as therapeutic agents. This guide emphasizes the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Rationale for Cytotoxicity Testing of Isothiazolopyridines

Isothiazolopyridines have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, which include antibacterial, anti-inflammatory, and potential antineoplastic effects.[1][2][3] The cytotoxic potential of these compounds is a double-edged sword: it is a desired attribute for anticancer agents but an adverse effect for other therapeutic applications.[4] Therefore, a rigorous and multi-faceted approach to cytotoxicity testing is essential to characterize the therapeutic window and potential liabilities of new isothiazolopyridine derivatives.

This guide will walk you through a tiered strategy for cytotoxicity assessment, from initial screening to more detailed mechanistic studies. We will cover key assays that probe different cellular processes, including metabolic activity, membrane integrity, and apoptosis.

Foundational Experimental Design: Setting the Stage for Reliable Data

A well-designed experiment is the bedrock of trustworthy results. Before embarking on specific assays, several key factors must be considered to ensure the data generated is both accurate and relevant.

Cell Line Selection: The Biological Context Matters

The choice of cell line is critical and should be guided by the therapeutic goal of the isothiazolopyridine compound.[5]

  • For Anticancer Screening: A panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon) should be utilized.[6] This approach helps to identify compounds with broad-spectrum activity or those with selectivity towards specific cancer types.

  • For General Toxicity Assessment: Non-cancerous cell lines are essential to evaluate the compound's toxicity to normal tissues.[7] Commonly used normal cell lines include human dermal fibroblasts (HDFs) or cell lines derived from organs that are common sites of drug-induced toxicity, such as the liver (HepG2) or kidney (HEK293).[5]

Dose-Response and Time-Course Studies: Understanding the Dynamics of Cytotoxicity

Cytotoxicity is both dose- and time-dependent.[8] A single-point assay can be misleading. Therefore, it is crucial to perform:

  • Dose-Response Studies: Cells should be exposed to a range of concentrations of the isothiazolopyridine compound. This typically involves a serial dilution, often logarithmic, to cover a wide concentration range.[9] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency.[10]

  • Time-Course Studies: The effect of the compound should be assessed at different time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic response.[11]

Essential Controls: The Foundation of a Self-Validating Assay

Every cytotoxicity assay must include a set of controls to ensure the validity of the results.[11]

  • Negative Control (Vehicle Control): Cells treated with the vehicle (the solvent used to dissolve the isothiazolopyridine, e.g., DMSO) at the same concentration used for the test compounds. This control accounts for any potential toxicity of the solvent itself.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm that the assay is performing as expected and the cells are responsive to cytotoxic stimuli.

  • Untreated Control: Cells cultured in medium alone to represent 100% viability.

  • Blank Control (Medium Only): Wells containing only cell culture medium to determine the background absorbance or fluorescence.

Tier 1: Primary Cytotoxicity Screening - Assessing Cell Viability

The initial step in cytotoxicity profiling is to determine the overall effect of the isothiazolopyridine on cell viability. The MTT assay is a widely used, robust, and cost-effective method for this purpose.[12]

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12]

Protocol 1: MTT Assay for Isothiazolopyridine Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]

  • Compound Treatment: The next day, treat the cells with a range of concentrations of the isothiazolopyridine compound and the appropriate controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12][15]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

Data Presentation: Summarizing MTT Assay Results
CompoundConcentration (µM)% Cell Viability (Mean ± SD)
Isothiazolopyridine A0.198.5 ± 4.2
185.2 ± 5.1
1052.1 ± 3.8
5015.7 ± 2.5
1005.3 ± 1.9
Doxorubicin (Positive Control)145.6 ± 3.1

This table presents hypothetical data for illustrative purposes.

Tier 2: Differentiating Cytotoxicity Mechanisms - Membrane Integrity and Apoptosis

If an isothiazolopyridine shows significant cytotoxicity in the MTT assay, the next step is to investigate the mechanism of cell death. The two primary modes of cell death are necrosis and apoptosis.

The Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Damage

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of necrosis.[16] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture.[17]

Protocol 2: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.[11]

  • Sample Collection: After the desired incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.[18]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[17]

  • Incubation: Incubate the plate at room temperature for a specified time (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the generated formazan at the recommended wavelength (e.g., 490 nm).[17]

Apoptosis Assays: Unraveling Programmed Cell Death

Apoptosis, or programmed cell death, is a highly regulated process that is often a desired outcome for anticancer drugs.[19][20] Several assays can detect the biochemical and morphological changes associated with apoptosis.

This flow cytometry-based assay is a gold standard for detecting apoptosis.[21]

  • Annexin V: A protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

This dual staining allows for the differentiation of:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspases are a family of proteases that play a central role in the execution of apoptosis.[21] Caspase-3 and Caspase-7 are key executioner caspases. Commercially available kits provide a luminogenic or fluorogenic substrate that is cleaved by active caspases, generating a measurable signal that is proportional to caspase activity.[22]

Protocol 3: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the isothiazolopyridine compounds.

  • Reagent Addition: After incubation, add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

  • IC50 Calculation: For dose-response data, a non-linear regression analysis should be performed to determine the IC50 value.[9]

  • Statistical Significance: For comparing treated groups to the vehicle control, an appropriate statistical test such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) should be used.[23][24] A p-value of less than 0.05 is typically considered statistically significant.[25]

Visualizing Workflows and Pathways

Diagrams can provide a clear and concise overview of the experimental processes and underlying biological mechanisms.

Experimental Workflow for Isothiazolopyridine Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture mtt MTT Assay (Viability) cell_culture->mtt ldh LDH Assay (Necrosis) cell_culture->ldh apoptosis Apoptosis Assays (Annexin V/Caspase) cell_culture->apoptosis compound_prep Isothiazolopyridine Dilution Series compound_prep->mtt compound_prep->ldh compound_prep->apoptosis data_acq Data Acquisition (Plate Reader/Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq stat_analysis Statistical Analysis (IC50, ANOVA) data_acq->stat_analysis interpretation Interpretation & Conclusion stat_analysis->interpretation

Caption: A streamlined workflow for assessing the cytotoxicity of isothiazolopyridines.

Mechanism of the MTT Assay

mtt_mechanism cluster_cell Viable Cell mitochondria Mitochondria dehydrogenase Mitochondrial Dehydrogenases formazan Formazan (Purple, Insoluble) dehydrogenase->formazan mtt MTT (Yellow, Soluble) mtt->dehydrogenase Reduction

Caption: The enzymatic conversion of MTT to formazan in viable cells.

Decision Tree for Cytotoxicity Assay Selection

assay_decision_tree start Isothiazolopyridine Shows Activity? mtt Perform MTT Assay (Initial Screen) start->mtt cytotoxic Cytotoxic? mtt->cytotoxic not_cytotoxic Not Cytotoxic (Consider other assays) cytotoxic->not_cytotoxic No mechanism Investigate Mechanism cytotoxic->mechanism Yes ldh LDH Assay (Membrane Integrity) mechanism->ldh apoptosis Apoptosis Assays (Annexin V, Caspase) mechanism->apoptosis

Caption: A decision-making guide for selecting appropriate cytotoxicity assays.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Wiles, J. A., Hashimoto, A., Thanassi, J. A., Cheng, J., Incarvito, C. D., Deshpande, M., Pucci, M. J., & Bradbury, B. J. (2006). Isothiazolopyridones: synthesis, structure, and biological activity of a new class of antibacterial agents. Journal of medicinal chemistry, 49(1), 39–42. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179. [Link]

  • Szafrański, K., Węglińska, M., Szafrański, W., & Demchuk, O. M. (2013). Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. Bioorganic & medicinal chemistry letters, 23(17), 4992–4996. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • G-Biosciences. (2020, January 7). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • ResearchGate. (2014, October 8). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Assay Guidance Manual: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use? Retrieved from [Link]

  • science24.com. (2012, March 15). New isothiazolopyridines and their in vitro antibacterial activity. Retrieved from [Link]

  • Pharma Now. (n.d.). Using 3D Cell Culture for Toxicity Testing: A Step-by-Step Framework. Retrieved from [Link]

  • MDPI. (2026, January 18). Antitumor Activity of All-Trans Retinoic Acid and Curcumin-Loaded BSA Nanoparticles Against U87 Glioblastoma Cells. Retrieved from [Link]

  • ResearchGate. (2021, April 28). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT? Retrieved from [Link]

  • Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications.
  • Frontiers. (n.d.). In vitro characterization of antimicrobial efficacy and cytotoxicity of polyvinylpyrrolidone-iodine, N-acetylcysteine, methylglyoxal, and N-chlorotaurine as alternative antimicrobials in treating bovine clinical endometritis. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Statistical Analysis: MTT-assay (cell viability test). (n.d.).
  • Reddit. (2024, June 6). Which Statistical Test for Cytotoxicity Analysis with Multiple Concentrations: T-Test or ANOVA with Post Hoc? Retrieved from [Link]

  • Literature review of dose-response analyses in toxicology. (n.d.). Retrieved from [Link]

  • Hothorn, L. A., & Hitzfeld, S. (2023). Guidance for statistical design and analysis of toxicological dose-response experiments, based on a comprehensive literature review. Archives of toxicology, 97(8), 2095–2111. [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dose response – Knowledge and References. Retrieved from [Link]

  • ToxTutor. (n.d.). The dose-response relationship. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Retrieved from [Link]

  • PubMed. (n.d.). [Biological activity of the isothiazole derivatives]. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole-Incorporated Indenopyridazine Derivatives as Potential Antiproliferative Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic screening of the tested thiazole derivatives 3a-5b. Data... Retrieved from [Link]

  • MDPI. (2022, October 18). Mechanism of Action of Thiazolidin-2,4-dione. Retrieved from [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Functionalization of the Isothiazolo[5,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isothiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold recognized in medicinal chemistry for its role in developing kinase inhibitors and other therapeutic agents.[1][2] Its fused bicyclic system, combining an electron-deficient pyridine ring with an isothiazole moiety, presents a unique electronic landscape for chemical modification.[1][3] This guide provides an in-depth exploration of scientifically vetted strategies to functionalize this scaffold, moving beyond simple procedural lists to explain the underlying chemical principles that govern reaction outcomes. The protocols detailed herein are designed to be robust and reproducible, empowering researchers in drug discovery and organic synthesis to unlock the full potential of this versatile chemical entity.

Chapter 1: Understanding the Reactivity of the Isothiazolo[5,4-b]pyridine Core

Before attempting functionalization, it is critical to understand the inherent electronic properties of the scaffold. The pyridine nitrogen atom acts as a powerful electron-withdrawing group, significantly reducing the electron density of the pyridine ring and making it less susceptible to classical electrophilic aromatic substitution (EAS) compared to benzene. Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic attack. The isothiazole ring also influences reactivity, with its own distinct electronic characteristics.

Below is a diagram illustrating the standard numbering of the isothiazolo[5,4-b]pyridine scaffold and highlighting the predicted sites of reactivity.

Caption: Figure 1. Reactivity Map of the Isothiazolo[5,4-b]pyridine Scaffold.

Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Diversification

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for functionalizing the isothiazolo[5,4-b]pyridine scaffold, enabling the formation of C-C and C-N bonds. These reactions typically require an initial "handle," usually a halogen atom, on the scaffold. The synthesis of halogenated precursors is a key enabling step for this class of transformations.

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for installing aryl, heteroaryl, or alkyl groups. This protocol describes the coupling of a bromo-isothiazolo[5,4-b]pyridine intermediate with a boronic acid derivative.

Scientific Rationale: The choice of a palladium catalyst with a phosphine ligand (e.g., Pd(dppf)Cl₂) is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination. The base (e.g., K₂CO₃) is required to activate the boronic acid for the transmetalation step.

G Figure 2. Suzuki Coupling Workflow start Start: Bromo-isothiazolo[5,4-b]pyridine + Boronic Acid reagents Add: - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) start->reagents reaction Inert Atmosphere (N₂/Ar) Heat (e.g., 90-100 °C) Monitor by TLC/LC-MS reagents->reaction workup Aqueous Workup - Quench with H₂O - Extract with Organic Solvent reaction->workup purify Purification - Dry Organic Layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify product Final Product: Functionalized Isothiazolo[5,4-b]pyridine purify->product

Caption: Figure 2. General Experimental Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine the bromo-isothiazolo[5,4-b]pyridine (1.0 eq), the desired boronic acid or pinacol ester (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05-0.10 eq), to the flask.

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to 90-100 °C under an inert atmosphere. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product via flash column chromatography on silica gel. Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[4]

Self-Validation: Successful coupling is confirmed by the disappearance of the starting bromide in the mass spectrum and the appearance of the new C-C coupled product's mass. NMR spectroscopy will show signals corresponding to the newly introduced group.

Parameter Typical Condition Rationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Balances reactivity and stability for a broad range of substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid; choice depends on substrate sensitivity.
Solvent Dioxane/H₂O, DMF, TolueneSolubilizes reactants and facilitates heat transfer.
Temperature 80 - 110 °CProvides activation energy for the catalytic cycle.

Chapter 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring allows for direct functionalization via Nucleophilic Aromatic Substitution (SNAr), especially when a good leaving group (like a halogen) is present at the C4 or C6 positions. This method is highly effective for installing nitrogen and oxygen nucleophiles.

Protocol 3.1: Amination via SNAr

This protocol details the displacement of a chlorine atom at a reactive position with an amine.

Scientific Rationale: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing nature of the fused ring system. The reaction is often base-mediated to deprotonate the incoming nucleophile or the intermediate complex.

Detailed Protocol:

  • Reactant Setup: To a solution of the chloro-isothiazolo[5,4-b]pyridine (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add the desired amine (1.5-2.0 eq).

  • Base Addition: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).

  • Reaction Conditions: Heat the mixture to a temperature ranging from 80 °C to 120 °C. The optimal temperature depends on the nucleophilicity of the amine and the reactivity of the substrate.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water to precipitate the product or prepare it for extraction.

  • Purification: Collect the solid by filtration or extract the aqueous mixture with an organic solvent. Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the aminated product by NMR and HRMS analysis.[5]

Troubleshooting: If the reaction is sluggish, consider using a stronger base or a higher reaction temperature. Microwave irradiation can also significantly accelerate SNAr reactions.

Chapter 4: Direct C-H Functionalization

Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized substrates, thereby improving atom economy.[6] For the isothiazolo[5,4-b]pyridine scaffold, this approach can be challenging due to the electron-poor nature of the ring system but can be achieved under specific conditions, often targeting the isothiazole C3 position.

Protocol 4.1: Palladium-Catalyzed Direct Arylation

This protocol provides a general method for the direct arylation at an activated C-H bond.

Scientific Rationale: This reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism. A palladium catalyst, often in conjunction with a specialized ligand, coordinates to the heterocycle. A base then assists in the cleavage of a specific C-H bond. The resulting palladacycle can then undergo cross-coupling with an aryl halide.

G Figure 3. C-H Activation Logic cluster_0 Inputs cluster_1 Process cluster_2 Output Scaffold Isothiazolo[5,4-b]pyridine (C-H Bond) Activation Concerted Metalation- Deprotonation (CMD) Scaffold->Activation ArylHalide Aryl Halide (Ar-X) Coupling Reductive Elimination ArylHalide->Coupling Catalyst Pd Catalyst + Ligand Catalyst->Activation Base Base (e.g., K₂CO₃) Base->Activation Activation->Coupling Product C-H Functionalized Product (Scaffold-Ar) Coupling->Product

Caption: Figure 3. Conceptual Flow of Direct C-H Arylation.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine isothiazolo[5,4-b]pyridine (1.0 eq), the aryl halide (e.g., aryl bromide, 1.5 eq), a palladium source (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent: Add a dry, degassed high-boiling point solvent such as toluene, xylene, or DMA.

  • Reaction: Heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Workup and Purification: Cool the reaction, filter through a pad of celite to remove the catalyst, and concentrate the filtrate. Purify the residue by column chromatography.

  • Characterization: Verify the structure and regioselectivity of the arylation using 2D NMR techniques (like NOESY or HMBC) in addition to standard 1D NMR and HRMS.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI.[Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate.[Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Royal Society of Chemistry.[Link]

  • Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. PubMed.[Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Royal Society of Chemistry.[Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Royal Society of Chemistry.[Link]

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed.[Link]

  • The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. ResearchGate.[Link]

  • Electrophilic substitution reactions - pyridine. YouTube.[Link]

  • Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. MDPI.[Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central.[Link]

  • isothiazolo[5,4-b]pyridine. ChemSynthesis.[Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. ResearchGate.[Link]

  • C-H Functionalization of Pyridines. Royal Society of Chemistry.[Link]

  • Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. ResearchGate.[Link]

Sources

Application Notes & Protocols: In Vitro Characterization of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-DMIP-2026-01

Preamble: The Scientific Rationale

The isothiazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer and anti-mitotic properties.[1][2] Specifically, related structures like thiazolo[5,4-b]pyridine and the broader pyridinone class have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases.[3][4][5]

This document provides a comprehensive guide to the in vitro characterization of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one , a novel compound from this class. Our objective is to move beyond a simple list of procedures and instead present a logical, tiered experimental workflow. The protocols are designed to first establish broad biological activity and then progressively dissect the specific mechanism of action, with a primary hypothesis centered on protein kinase inhibition. Each protocol is structured as a self-validating system, emphasizing the causality behind experimental choices to ensure robust and interpretable data.

Section 1: Foundational Assays - Initial Activity Profiling

The initial phase of characterization aims to answer two fundamental questions:

  • Does the compound interact with the hypothesized target class (protein kinases) in a purified, biochemical system?

  • Does the compound elicit a functional response in a cellular context (e.g., inhibiting proliferation)?

Biochemical Kinase Inhibition Assay (Luminescence-Based)

Principle of the Assay: This assay directly measures the catalytic activity of a chosen protein kinase. Kinases transfer a phosphate group from ATP to a substrate, producing ADP. The amount of ADP generated is directly proportional to kinase activity. This protocol utilizes a luminescence-based system (e.g., ADP-Glo™) that quantifies ADP production. A potent inhibitor will prevent ATP consumption, resulting in a low ADP signal.[6] This method is preferred over older radiometric assays for its high-throughput capability and safety.[7]

Experimental Workflow Diagram:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Compound Serial Dilution in DMSO Incubate Incubate Compound with Kinase/Substrate/ATP Mix Compound_Prep->Incubate Reagent_Prep Prepare Kinase, Substrate, and ATP Solution Reagent_Prep->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates Reaction, Depletes ATP) Incubate->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP) Add_ADP_Glo->Add_Detection Read_Luminescence Read Luminescence (Signal ∝ Kinase Activity) Add_Detection->Read_Luminescence

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one in 100% DMSO.

    • Perform an 11-point serial dilution (1:3 ratio) in DMSO to create a concentration gradient for IC₅₀ determination.

  • Assay Plate Setup (384-well, low volume):

    • Add 1 µL of each compound dilution to the appropriate wells.

    • Controls: Add 1 µL of DMSO only (100% activity control) and 1 µL of a known potent inhibitor like Staurosporine at a high concentration (e.g., 10 µM) as a positive control (0% activity).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate/ATP solution in kinase reaction buffer. The specific kinase (e.g., c-KIT, VEGFR2) and substrate should be chosen based on screening goals.[3]

    • Add 10 µL of the 2X solution to each well to initiate the reaction. The final DMSO concentration should be ≤1%.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

    • Read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data using the DMSO (100% activity) and positive inhibitor (0% activity) controls.

    • Plot the normalized percent inhibition against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Scientist's Note: The choice of kinase for the initial screen is critical. Based on the thiazolo[5,4-b]pyridine literature, starting with a panel of tyrosine kinases such as c-KIT, VEGFR2, or EGFR is a rational approach.[3][8]

Cellular Proliferation / Cytotoxicity Assay

Principle of the Assay: This assay assesses the compound's effect on cell viability and proliferation. A common method measures the metabolic activity of the cell population, which correlates with the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay, for instance, quantifies ATP, an indicator of metabolically active cells. A decrease in the luminescence signal indicates either reduced proliferation (cytostatic effect) or increased cell death (cytotoxic effect). This assay provides a crucial link between biochemical inhibition and a cellular phenotype.[9]

Detailed Protocol:

  • Cell Plating:

    • Seed cancer cells (e.g., HMC1.2, a human mast cell line with a constitutively active c-KIT mutant) into a 96-well clear-bottom white plate at a density of 5,000 cells/well in 100 µL of culture medium.[3]

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in culture medium.

    • Add 100 µL of the diluted compound to the wells, resulting in a final volume of 200 µL. Include DMSO vehicle controls.

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Signal Detection (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent growth inhibition (GI₅₀) relative to DMSO-treated controls. Plot the results and determine the GI₅₀ value using a non-linear regression curve fit.

Scientist's Note: It is highly recommended to test the compound on a non-cancerous cell line in parallel to assess for general cytotoxicity and determine a preliminary therapeutic window.

Section 2: Mechanism of Action (MoA) Elucidation

If the compound shows potent biochemical inhibition and cellular activity, the next tier of experiments aims to confirm its MoA.

Cellular Target Engagement Assay (CETSA®)

Principle of the Assay: The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound binds to its intended target protein within the complex environment of an intact cell.[7] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation. By heating cell lysates to various temperatures, one can observe that in the presence of the binding compound, more of the target protein remains soluble at higher temperatures compared to the control.

Detailed Protocol:

  • Cell Treatment:

    • Culture cells to ~80% confluency. Treat the cells with either the compound at a relevant concentration (e.g., 10x GI₅₀) or DMSO vehicle for 2-4 hours.

  • Cell Lysis and Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Lyse the cells by freeze-thaw cycles.

    • Aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the heated lysates at high speed (20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Detection (Western Blot):

    • Analyze the soluble fractions by SDS-PAGE and Western Blot using a specific antibody against the target kinase (e.g., anti-c-KIT antibody).

    • Quantify the band intensities for each temperature point.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both the compound-treated and DMSO-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

Scientist's Note: An isothermal dose-response format of CETSA® can also be performed. Here, cells are treated with varying concentrations of the compound and heated at a single, optimized temperature. This allows for the determination of an EC₅₀ for target binding in situ.

Cellular Phosphorylation Assay

Principle of the Assay: This assay provides the ultimate proof of functional target inhibition in a cellular context. If the compound binds and inhibits the target kinase, the phosphorylation of its direct downstream substrates should decrease. This change can be quantified using methods like Western Blotting or specific ELISA kits.[9]

Logical Pathway Diagram:

Compound 4,6-Dimethylisothiazolo- [5,4-b]pyridin-3(2H)-one Kinase Target Kinase (e.g., c-KIT) Compound->Kinase Inhibits Substrate Downstream Substrate (e.g., STAT3) Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-STAT3) Substrate->pSubstrate Cellular_Response Cellular Response (Proliferation, Survival) pSubstrate->Cellular_Response Drives

Caption: Inhibition of a kinase blocks substrate phosphorylation.

Detailed Protocol (Western Blot):

  • Cell Treatment:

    • Seed cells and allow them to attach. Starve the cells (if necessary to reduce basal signaling) and then stimulate with an appropriate growth factor to activate the target kinase pathway (e.g., Stem Cell Factor for c-KIT).

    • Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a defined period (e.g., 2 hours). Include DMSO vehicle and a known inhibitor as controls.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-STAT3).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization and Analysis:

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin).

    • Quantify band intensities. Normalize the phospho-protein signal to the total protein signal. A dose-dependent decrease in the normalized phospho-signal confirms on-target pathway inhibition.

Section 3: Data Summary and Interpretation

Table 1: Summary of In Vitro Activity for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

Assay TypeTarget / Cell LineParameterResult (µM)Notes
BiochemicalTarget Kinase (e.g., c-KIT)IC₅₀ValueDirect measure of enzymatic inhibition.
Cellular ProliferationCancer Cell Line (e.g., HMC1.2)GI₅₀ValueFunctional effect on cell growth.
Cellular ProliferationNormal Cell Line (e.g., HEK293)GI₅₀ValueIndicates selectivity and general cytotoxicity.
Target EngagementTarget Kinase in cellsΔTm (°C)ValueConfirms binding in a cellular milieu.
Pathway InhibitionPhospho-Substrate LevelIC₅₀ValueConfirms functional MoA in cells.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 123(5), 773-787. [Link]

  • Lee, H., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(21), 5189. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. [Link]

  • Alafeefy, A. H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 861329. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. European Journal of Medicinal Chemistry, 126, 836-846. [Link]

  • Fugi, M., et al. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61(2), 147-152. [Link]

  • PubChem. (n.d.). Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Evaluation of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one as a Potential Antitubercular Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antitubercular Chemotypes

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M.tb), remains a formidable global health challenge, responsible for millions of infections and deaths annually.[1] The emergence and spread of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M.tb have severely compromised the efficacy of current treatment regimens, underscoring the urgent need for new therapeutic agents with novel mechanisms of action.[1] The current drug discovery pipeline, while showing promise with recent additions like bedaquiline and delamanid, remains insufficiently robust to combat the evolving threat of resistance.

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry and have yielded numerous successful therapeutic agents.[2] Within this broad class, the isothiazolopyridine scaffold has emerged as a promising area for the development of new antimicrobials. This document provides a comprehensive guide for the synthesis and preclinical evaluation of a novel isothiazolopyridine derivative, 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one , as a potential antitubercular agent. These application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the quest for new TB therapies. The methodologies described herein are grounded in established and validated techniques for antitubercular drug discovery and are intended to provide a rigorous framework for the initial assessment of this compound's potential.

PART 1: Synthesis of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

While the specific synthesis of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of related isothiazolopyridine systems.[3][4] The following protocol is a proposed synthetic pathway.

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Amino-4,6-dimethylpyridine C Intermediate Amide A->C Acylation B Ethyl 2-chloro-2-oxoacetate B->C E Intermediate Thioamide C->E Thionation D Lawesson's Reagent D->E G 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one E->G F Oxidative Cyclization (e.g., I2, Pyridine) F->G In_Vitro_Workflow start Synthesized Compound: 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one mic MIC Determination (M. tuberculosis H37Rv) start->mic cyto Cytotoxicity Assay (e.g., Vero, HepG2 cells) start->cyto si Selectivity Index (SI) Calculation SI = CC50 / MIC mic->si cyto->si decision Promising Candidate? (High SI) si->decision further Advanced In Vitro and In Vivo Studies decision->further Yes stop Discontinue or Modify decision->stop No In_Vivo_Protocol infection Infection of Mice (e.g., BALB/c) with M.tb via aerosol route treatment Initiation of Treatment (e.g., 2 weeks post-infection) infection->treatment groups Treatment Groups: - Vehicle Control - Test Compound (various doses) - Positive Control (e.g., Isoniazid) treatment->groups duration Treatment for a defined period (e.g., 4 weeks) groups->duration endpoint Endpoint Analysis duration->endpoint analysis - Bacterial load (CFU) in lungs and spleen - Histopathology of lungs endpoint->analysis outcome Evaluation of Efficacy analysis->outcome

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isothiazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isothiazolo[5,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important heterocyclic scaffold. Isothiazolo[5,4-b]pyridines are recognized as privileged structures in medicinal chemistry, notably for their role as kinase inhibitors.[1] However, their synthesis can present unique challenges.

This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues. We will explore the causality behind common synthetic hurdles and offer validated protocols and troubleshooting strategies to enhance your success rate.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of the isothiazolo[5,4-b]pyridine core and its derivatives.

Question 1: My oxidative cyclization to form the isothiazole ring is resulting in low yields and a complex mixture of byproducts. What's going wrong?

Answer: This is a common and critical challenge. The formation of the S-N bond to close the isothiazole ring is sensitive to reaction conditions, particularly the choice of oxidizing agent and the nature of the precursor. A "messy" reaction mixture often points to over-oxidation, side reactions, or incomplete conversion.[2]

Probable Causes & Solutions:

  • Inappropriate Oxidizing Agent: Strong, non-specific oxidants can lead to undesired side products. The choice of oxidant should be tailored to the substrate.

    • Recommendation: For the cyclization of 2-aminothionicotinamide or related thiol precursors, milder and more controlled oxidizing agents are preferred. Bromine (Br₂) in a solvent like ethyl acetate at low temperatures (e.g., 0 °C) is a well-established method for this transformation.[1][2] Iodine has also been used effectively for the oxidation of pyridinethione precursors.[3]

  • Harsh Reaction Conditions: High temperatures can promote decomposition and side-product formation.

    • Recommendation: Perform the oxidative cyclization at controlled, often reduced, temperatures. Starting the reaction at 0 °C or even lower and allowing it to slowly warm to room temperature can significantly improve selectivity and yield.[2]

  • Sub-optimal Sulfur Source/Introduction: If you are building the sulfur-containing precursor, the method of sulfur introduction is crucial.

    • Recommendation: Using reagents like sodium sulfide or protected thiols can sometimes lead to complex mixtures.[2] A reliable method involves the conversion of a 2-aminonicotinonitrile to a 2-aminothionicotinamide using ammonia and hydrogen sulfide, which then undergoes oxidative cyclization.[1]

Workflow: Troubleshooting Oxidative Cyclization

Below is a decision-making workflow to diagnose and resolve issues in this critical step.

G start Low Yield / Messy Reaction in Oxidative Cyclization check_oxidant Analyze Oxidizing Agent (e.g., H2O2, KMnO4) start->check_oxidant switch_oxidant Switch to Milder Agent: - Br2 in EtOAc at 0°C - Iodine check_oxidant->switch_oxidant Harsh or Non-specific? check_temp Review Reaction Temperature check_oxidant->check_temp Agent is Appropriate success Improved Yield & Purity switch_oxidant->success lower_temp Optimize Temperature: - Start at 0°C or -45°C - Monitor by TLC check_temp->lower_temp Too High or Uncontrolled? check_precursor Assess Precursor Purity & Stability check_temp->check_precursor Temperature is Optimized lower_temp->success purify_precursor Re-purify Starting Material (Crystallization / Chromatography) check_precursor->purify_precursor Purity is Questionable purify_precursor->success G cluster_0 Strategy 1: Pyridine -> Fused System cluster_1 Strategy 2: Isothiazole -> Fused System pyridine Functionalized Pyridine (e.g., 2-chloronicotinonitrile) thiol Thiolation / Thioamide Formation pyridine->thiol cyclize Oxidative S-N Cyclization thiol->cyclize final_product Isothiazolo[5,4-b]pyridine Core cyclize->final_product isothiazole Functionalized Isothiazole (e.g., 5-amino-3-methylisothiazole) ring_build Pyridine Ring Annulation (e.g., Gould-Jacobs) isothiazole->ring_build ring_build->final_product

Sources

Troubleshooting cell-based assays with 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using this compound in cell-based assays.

Frequently Asked Questions (FAQs)
Q1: What is 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and what is its primary mechanism of action?

4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one is a small molecule inhibitor that targets the Voltage-Dependent Anion Channel 1 (VDAC1).[1][2] VDAC1 is a crucial protein located in the outer mitochondrial membrane that acts as a gatekeeper, controlling the flow of ions and metabolites between the mitochondria and the rest of the cell.[1][3][4][5] A primary function of VDAC1 is its role in mitochondria-mediated apoptosis (programmed cell death).[3][4][6][7] Under cellular stress, VDAC1 can oligomerize (form complexes with itself) to create a large pore, which allows the release of pro-apoptotic proteins like cytochrome c from the mitochondrial intermembrane space into the cytosol, triggering cell death.[1][2][3][4][6] This compound functions by inhibiting this VDAC1 oligomerization, thereby blocking the apoptotic cascade.[6][8]

Q2: What are the main applications for this compound in cell-based assays?

Given its mechanism as a VDAC1 oligomerization inhibitor, this compound is primarily used to:

  • Inhibit apoptosis: It can be used as a tool to study the role of VDAC1 in apoptosis induced by various stimuli (e.g., chemotherapeutic agents, oxidative stress).[6][8]

  • Protect against mitochondrial dysfunction: By preventing VDAC1-mediated release of apoptotic factors, it can help maintain mitochondrial integrity and cell viability under stress conditions.[8]

  • Study metabolic pathways: As VDAC1 regulates the transport of key metabolites like pyruvate and ATP, its inhibition can be used to investigate cellular metabolism and the Warburg effect in cancer cells.[7][9]

  • Investigate neurodegenerative diseases: As apoptosis and mitochondrial dysfunction are implicated in neurodegeneration, this compound can be a valuable tool in models of diseases like ALS.[5][7]

Q3: What is the recommended solvent and how should I store the compound?

Like most small molecules of this class, 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For cell-based assays, it is standard practice to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. When preparing the final working concentration for your experiment, the DMSO stock should be diluted in your cell culture medium. It is critical to ensure the final DMSO concentration in the culture is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound known to interfere with common assay readouts (e.g., fluorescence)?

Many heterocyclic compounds containing aromatic ring systems have the potential to exhibit intrinsic fluorescence, which can interfere with assays using fluorescent readouts (e.g., GFP reporters, fluorescent viability dyes). It is crucial to run a "compound-only" control in your assay buffer or medium (without cells) to check for autofluorescence at the excitation and emission wavelengths you are using. If interference is detected, you may need to switch to a luminescence-based or colorimetric readout.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Problem 1: I am not observing the expected anti-apoptotic or protective effect.

The effective concentration (EC50) of an inhibitor can vary significantly between different cell lines and experimental conditions.

Solution: Perform a Dose-Response Curve. It is essential to test the compound over a wide range of concentrations to determine the optimal working concentration for your specific model.

ParameterRecommended Range
Initial Titration Range 10 nM to 100 µM (logarithmic dilutions)
Treatment Duration 24 to 72 hours (depending on assay)
Final DMSO Concentration < 0.1%

Protocol: Dose-Response Experiment

  • Cell Seeding: Plate your cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a 2X serial dilution of the compound in culture medium from your DMSO stock. Also, prepare a vehicle control (medium with the same final DMSO concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different compound concentrations or the vehicle control.

  • Incubation: Incubate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • Assay: Perform your cell viability or apoptosis assay (e.g., Caspase-Glo®, Annexin V staining, or CellTiter-Glo®).

  • Analysis: Plot the cell viability/response against the log of the compound concentration to determine the EC50.

The compound's efficacy is directly dependent on the presence of its target, VDAC1.[7] Cell lines with very low or absent VDAC1 expression will not respond.

Solution: Verify VDAC1 Expression.

  • Western Blot: Use a validated antibody to confirm the presence of VDAC1 protein in your cell lysate. This is the most direct method.

  • qPCR: Measure VDAC1 mRNA levels to assess gene expression.

  • Literature Review: Check publications to see if VDAC1 expression levels have been characterized in your cell line of choice. VDAC1 is the most abundant of the three VDAC isoforms.[1][5]

The compound may precipitate out of the aqueous culture medium, especially at higher concentrations, drastically reducing its effective concentration.

Solution: Check for Precipitation and Adjust Preparation.

  • Visual Inspection: After diluting your DMSO stock into the culture medium, inspect the solution for any cloudiness or particulate matter. Centrifuge a sample of the medium to see if a pellet forms.

  • Pre-warm Medium: Always use pre-warmed (37°C) culture medium for dilutions.

  • Vortexing: Ensure the solution is vortexed thoroughly immediately after dilution.

  • Reduce Serum: In some cases, high serum concentrations can reduce the availability of hydrophobic compounds. If your experiment allows, consider reducing the serum percentage during the treatment period.

Experimental Workflow for Optimizing Compound Treatment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO D Perform Serial Dilution (100 µM to 10 nM in Media) A->D Dilute B Verify VDAC1 Expression (Western Blot / qPCR) C Seed Cells in Assay Plate B->C Select Cell Line F Treat Cells + Vehicle Control (Final DMSO < 0.1%) C->F E Check for Precipitation (Visual Inspection) D->E E->F G Incubate (24-72h) F->G H Perform Apoptosis/ Viability Assay G->H I Plot Dose-Response Curve & Calculate EC50 H->I G A High Cytotoxicity or Unexpected Phenotype Observed B Is compound concentration > 10x EC50? A->B C Yes B->C D No B->D E Lower concentration to 1-5x EC50 range C->E F Does a 'compound-only' control show signal? D->F G Yes F->G H No F->H I Assay Interference. Subtract background or switch assay method. G->I J Is the effect reduced in VDAC1 knockdown cells? H->J K Yes J->K L No J->L M Effect is likely ON-TARGET. Proceed with this model. K->M N Effect is likely OFF-TARGET. Consider alternative inhibitors or genetic validation. L->N

Caption: Decision-making process for investigating unexpected results.

References
  • Shoshan-Barmatz, V., et al. (2020). VDAC1 at the Intersection of Cell Metabolism, Apoptosis, and Diseases. Biomolecules. Available at: [Link] 2[1][2]. Shoshan-Barmatz, V., et al. (2018). VDAC1 as a Player in Mitochondria-Mediated Apoptosis and Target for Modulating Apoptosis. Current Medicinal Chemistry. Available at: [Link] 3[6]. Shoshan-Barmatz, V., & De, S. (2017). VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress. Cell Stress. Available at: [Link] 4[3]. Shoshan-Barmatz, V., & De, S. (2017). VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress. Cell Stress. Available at: [Link] 5[4]. Magrì, A., et al. (2018). VDAC1 as Pharmacological Target in Cancer and Neurodegeneration: Focus on Its Role in Apoptosis. Frontiers in Chemistry. Available at: [Link] 6[7]. Ben-Hail, D., et al. (2016). Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect Against Mitochondria Dysfunction. Journal of Biological Chemistry. Available at: [Link] 7[10]. Das, S., et al. (2022). VDAC1 inhibitor DIDS uncouples respiration in isolated tissue mitochondria and induces mitochondrial hyperfusion in mammalian cells. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Available at: [Link] 8[11]. Ben-Hail, D., et al. (2016). Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction. Journal of Biological Chemistry. Available at: [Link] 9[8]. Shoshan-Barmatz, V., et al. (2022). Targeting the Mitochondrial Protein VDAC1 as a Potential Therapeutic Strategy in ALS. International Journal of Molecular Sciences. Available at: [Link] 1[5]0. Jang, Y., et al. (2022). Inhibition of VDAC1 oligomerization blocks cysteine deprivation-induced ferroptosis via mitochondrial ROS suppression. Cell Death & Disease. Available at: [Link] 1[12]1. Shteinfer-Kuzmine, A., et al. (2018). Inhibition of VDAC1 Protects Against Glutamate-Induced Oxytosis and Mitochondrial Fragmentation in Hippocampal HT22 Cells. Journal of Molecular Neuroscience. Available at: [Link] 1[13]2. Patsnap. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link] 1[14]3. CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link] 1[15]4. Zinatizadeh, M.R., et al. (2021). Off-target effects of base editors: what we know and how we can reduce it. Current Genetics. Available at: [Link] 1[16]5. Montalban-Lorenzo, L., et al. (2024). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy - Nucleic Acids. Available at: [Link] 1[17]6. Lotfollahi, M., et al. (2024). Inference of drug off-target effects on cellular signaling using interactome-based deep learning. iScience. Available at: [Link] 1[18]7. PubChem. Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-. PubChem. Available at: [Link] 1[19]8. Chen, Q., et al. (2023). Mitochondrial VDAC1: A Potential Therapeutic Target of Inflammation-Related Diseases and Clinical Opportunities. International Journal of Molecular Sciences. Available at: [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one. This guide is designed to provide expert insights and practical troubleshooting for enhancing the biological activity of this heterocyclic scaffold. Drawing from established medicinal chemistry principles and field-proven strategies, this resource will navigate you through the experimental journey from initial screening to lead optimization.

I. Foundational Strategy: A Roadmap for Enhancing Biological Activity

The journey to enhance the biological activity of a core scaffold like 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one is an iterative process of design, synthesis, and testing. Below is a strategic workflow to guide your research efforts.

Enhancing_Biological_Activity cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Candidate Nomination Start 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one Scaffold Screening Broad Biological Screening (e.g., Kinase panel, Antifungal assays) Start->Screening Hit_Identified Initial 'Hit' Identified? Screening->Hit_Identified No_Activity No Significant Activity Hit_Identified->No_Activity No Hypothesize Hypothesize Potential Targets (Based on structural analogs) Hit_Identified->Hypothesize Yes Hypothesize->Screening Targeted Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Hypothesize->SAR_Studies Iterative_Design Iterative Design & Synthesis of Analogs SAR_Studies->Iterative_Design Solubility_Assessment Solubility & Permeability Assessment Solubility_Assessment->Iterative_Design Metabolic_Stability Metabolic Stability Assays Metabolic_Stability->Iterative_Design Iterative_Design->SAR_Studies Test Analogs Optimized_Lead Optimized Lead Compound Iterative_Design->Optimized_Lead In_Vivo_Testing In Vivo Efficacy & PK/PD Studies Optimized_Lead->In_Vivo_Testing Candidate Preclinical Candidate In_Vivo_Testing->Candidate

Caption: A strategic workflow for enhancing the biological activity of a novel scaffold.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My initial screens of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one show no significant biological activity. What are my next steps?

A1: It's not uncommon for a core scaffold to exhibit weak or no activity in broad screening panels. Here’s a systematic approach to troubleshoot this:

  • Re-evaluate Screening Strategy:

    • Expand the Panel: Your initial screen may not have included the relevant biological targets. Consider broader screening panels, including different enzyme classes, receptor types, and phenotypic assays.

    • Increase Concentration: While cytotoxicity is a concern, ensure your screening concentration is high enough to detect weak binders. A standard starting point is often 10-50 µM.

  • Hypothesis-Driven Screening:

    • Look at Structural Analogs: Research has shown that similar isothiazolopyridinone structures possess antifungal and anti-mitotic activities.[1][2] Design targeted assays around these activities. For example, screen against a panel of pathogenic fungi or cancer cell lines.

    • Consider Related Scaffolds: The thiazolidinedione core, which is structurally related, is known to target Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3][4] This could be a potential, albeit speculative, target class to investigate.

  • Prodrug Strategy:

    • The parent compound may have poor cell permeability. Consider synthesizing simple, labile prodrugs (e.g., esters on the lactam oxygen if accessible, or N-acylated derivatives) to improve cellular uptake.

Q2: I've identified a weak "hit" in a kinase assay, but the potency is too low to be useful. How do I begin to improve it?

A2: This is an excellent starting point for a lead optimization campaign. The primary goal is to establish a Structure-Activity Relationship (SAR).

  • Systematic Modification of the Scaffold:

    • Methyl Groups (Positions 4 and 6): These are often good starting points for SAR. Systematically replace them with other small alkyl groups (ethyl, propyl), halogens (Cl, F), or hydrogen to probe the steric and electronic requirements of the binding pocket.

    • N-2 Position of the Isothiazolone Ring: This position is often solvent-exposed and provides a great handle for introducing diversity. Synthesize a small library of analogs with different substituents at this position. A publication on a similar scaffold, 4,6-dimethyl-2-[(4-phenylpiperidin-1-yl)methyl]isothiazolo[5,4-b]pyridin-3(2H)-one, demonstrates the feasibility of substitution at this position.[5]

    • C-3 Carbonyl Group: While modifying a carbonyl can be challenging without disrupting the core, bioisosteric replacement could be considered in later stages.

  • Computational Modeling:

    • If the structure of your target kinase is known, use molecular docking to predict the binding mode of your parent compound. This can provide valuable insights into which vectors on the scaffold are pointing towards the solvent and which are interacting with the protein, guiding your synthetic efforts.

Q3: My most potent analog has poor aqueous solubility. How can I address this without losing activity?

A3: Poor solubility is a common challenge in drug discovery. Here are several strategies to improve it:

StrategyMechanismConsiderations
Salt Formation Ionization of acidic or basic functional groups.Requires an ionizable group on the molecule. The isothiazolopyridinone core itself is not strongly basic or acidic, so this would require the addition of a suitable functional group.
Introduction of Polar Functional Groups Increases hydrogen bonding with water.Introduce small, polar groups like hydroxyl (-OH), amino (-NH2), or sulfone (-SO2-) at positions that are not critical for binding. The N-2 position is a prime candidate.
Co-solvents and Formulations Using water-miscible solvents or excipients to aid dissolution.Primarily for in vitro assays. Common co-solvents include DMSO and ethanol.[6]
Prodrugs Masking lipophilic groups with polar, cleavable moieties.Can improve both solubility and permeability. For example, a phosphate prodrug can significantly enhance aqueous solubility.
Particle Size Reduction Increasing the surface area to enhance the dissolution rate.Techniques like micronization can be employed for later-stage development.[7]

Q4: My lead compound is potent but shows rapid degradation in liver microsome stability assays. What are the likely metabolic liabilities and how can I fix them?

A4: Rapid metabolism is a significant hurdle. Metabolic stability assays help identify which parts of your molecule are susceptible to enzymatic degradation.[5]

  • Identify the "Soft Spots":

    • Methyl Groups: Alkyl groups, especially methyl groups on an aromatic ring, are prone to oxidation by cytochrome P450 enzymes to form alcohols or carboxylic acids.

    • Aromatic Rings: The pyridine ring can undergo oxidation.

    • N-dealkylation: If you have alkyl chains on the N-2 position, these can be cleaved.

  • Strategies to Improve Metabolic Stability:

    • Blocking Metabolically Liable Sites:

      • Replace a metabolically active hydrogen with a fluorine atom. The C-F bond is much stronger and resistant to oxidation.

      • Replace a methyl group with a trifluoromethyl group (-CF3) or a cyclopropyl group.

    • Introduce Electron-Withdrawing Groups: Adding electron-withdrawing groups to the pyridine ring can decrease its electron density and make it less susceptible to oxidation.

    • Conformational Constraint: Introducing rigidity into the molecule, for example by using cyclic structures as substituents, can sometimes prevent the optimal orientation for enzymatic metabolism.

III. Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is adapted for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one analog)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

    • Add 2 µL of the kinase in kinase assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium

  • Test compound

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.

  • Compound Dilution:

    • Prepare a 2X serial dilution of the test compound in RPMI-1640 medium directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add an equal volume of the fungal inoculum to each well of the plate, effectively halving the drug concentration and achieving the final desired cell density.

    • Include a drug-free well as a growth control.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by reading the optical density with a plate reader.

IV. Frequently Asked Questions (FAQs)

Q: What is the significance of the isothiazolo[5,4-b]pyridin-3(2H)-one core? A: This is a heterocyclic scaffold containing both nitrogen and sulfur. Such scaffolds are of great interest in medicinal chemistry because they can form a variety of interactions with biological targets, including hydrogen bonds, and their electronic properties can be fine-tuned through chemical modification.

Q: How do I choose which derivatives to synthesize first? A: A common strategy is to start with modifications that are synthetically accessible and that probe different properties. For example, at the N-2 position, you could introduce a small alkyl chain, a phenyl ring, and a more polar group to quickly understand the steric, hydrophobic, and polar requirements of the binding pocket.

Q: My compound seems to be unstable in solution for my assays. How can I confirm this and what can I do? A: You can assess the stability of your compound by incubating it in the assay buffer for the duration of the experiment and then analyzing the sample by LC-MS to see if the parent compound remains. If it is degrading, you may need to adjust the pH of the buffer (if the compound is pH-sensitive) or reduce the incubation time if possible.

Q: What are some key ADME (Absorption, Distribution, Metabolism, and Excretion) properties I should be concerned with in early-stage discovery? A: In the early stages, the most critical ADME properties to assess are aqueous solubility, cell permeability (often assessed using a Caco-2 assay), and metabolic stability (using liver microsomes or hepatocytes). These properties will give you an early indication of the potential for oral bioavailability.

V. References

  • Józwiak, K., et al. (2007). 4,6-Dimethyl-2-[(4-phenylpiperidin-1-yl)methyl]isothiazolo[5,4-b]pyridin-3(2H)-one and 4,6-dimethyl-2-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)methyl]isothiazolo[5,4-b]pyridin-3(2H)-one. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 8), o477–o480. Available at: [Link]

  • PubChem. (n.d.). Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Recent Development on Importance of Heterocyclic Amides as Potential Bioactive Molecules: A Review. Retrieved from [Link]

  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]

  • Zarghi, A., & Arfaei, S. (2011). Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. Iranian Journal of Pharmaceutical Research, 10(4), 737–743. Available at: [Link]

  • StudySmarter. (2024). Lead Optimization: Definition & Techniques. Retrieved from [Link]

  • Gauthier, G. M. (2020). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports, 14(4), 324–333. Available at: [Link]

  • Chemspace. (2025). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Retrieved from [Link]

  • Pierce, C. M., & Ostrosky-Zeichner, L. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(10), ofy244. Available at: [Link]

  • Charles River Laboratories. (n.d.). Lead Optimization Services in Drug Discovery. Retrieved from [Link]

  • protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]

  • ResearchGate. (2023). A Practical Guide to Antifungal Susceptibility Testing. Retrieved from [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. Available at: [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • MDPI. (2022). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]

  • MDPI. (2022). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

  • RSC Publishing. (2021). Troubleshooting unstable molecules in chemical space. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • MDPI. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]

  • Therapeutic Guidelines. (2004). Thiazolidinediones - mechanisms of action. Retrieved from [Link]

  • Flemmer, M., & Scott, J. (2001). Mechanism of Action of Thiazolidinediones. Current Opinion in Investigational Drugs, 2(11), 1564–1567. Available at: [Link]

  • MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Retrieved from [Link]

  • S. V. K. et al. (2017). Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. European Journal of Medicinal Chemistry, 126, 960–971. Available at: [Link]

  • Caister Academic Press. (n.d.). PCR Troubleshooting and Optimization: The Essential Guide. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Thiazolidinediones. In StatPearls. Retrieved from [Link]

  • Smith, U. (2001). Pioglitazone: mechanism of action. International Journal of Clinical Practice. Supplement, (121), 13–18. Available at: [Link]

Sources

Technical Support Center: Purification of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale behind purification strategies, enabling you to overcome common challenges and achieve high purity for your target compound.

Introduction: Understanding the Molecule

4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one is a heterocyclic compound featuring a fused pyridine and isothiazole ring system. This structure presents unique purification challenges. The presence of a basic pyridine nitrogen atom and a potentially acidic N-H proton in the isothiazolinone ring can lead to complex behaviors during chromatographic separation and crystallization. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when purifying this compound?

The main difficulties arise from the molecule's structural features:

  • Tautomerism: Like many pyridinone systems, this compound can potentially exist in tautomeric forms, such as the pyridin-3-ol form. These tautomers often have very similar polarities, making them difficult to separate by standard chromatography.[1]

  • Amphoteric Nature: The basic pyridine nitrogen can interact strongly with acidic stationary phases like silica gel, leading to peak tailing.[2] Conversely, the N-H proton on the isothiazolone ring can exhibit acidic character.

  • Solubility Profile: Identifying a single ideal solvent for recrystallization can be difficult, often requiring the use of a two-solvent system.

  • Common Impurities: Crude products are often contaminated with starting materials, reagents, or byproducts with similar structures, complicating the purification process.

Q2: My NMR spectrum looks complex, showing more peaks than expected. Is my sample impure?

Not necessarily. While impurity is a possibility, the presence of two distinct sets of peaks in an NMR spectrum can be an indicator of keto-enol tautomerism, a known characteristic of related pyridin-4-ol derivatives.[1] The ratio of these tautomers can be highly dependent on the NMR solvent, concentration, and temperature. Before concluding the sample is impure, consider acquiring spectra in different solvents (e.g., DMSO-d₆ vs. CDCl₃) or using HPLC/LC-MS to get a clearer picture of the sample's purity.

Q3: How do I choose between recrystallization and column chromatography?

The choice depends on the purity of your crude material and the nature of the impurities. The following decision-making workflow can guide your choice.

G start Crude Product (Post-Workup) assess_purity Assess Crude Purity (TLC, 1H NMR, LCMS) start->assess_purity is_solid Is the crude material a solid? assess_purity->is_solid high_purity Is purity >85-90% with minor impurities? is_solid->high_purity Yes triturate Triturate with a non-polar solvent to induce solidification is_solid->triturate No (Oil) complex_mixture Complex mixture or closely related impurities? high_purity->complex_mixture No recrystallize Proceed with Recrystallization high_purity->recrystallize Yes complex_mixture->recrystallize No (Baseline Impurity) chromatography Perform Flash Column Chromatography complex_mixture->chromatography Yes triturate->assess_purity

Caption: Workflow for selecting the appropriate purification method.

Troubleshooting Guides

This section addresses specific issues you may encounter during purification.

Guide 1: Flash Column Chromatography Problems
Issue: Severe peak tailing is observed on my silica gel column.
  • Causality: The basic nitrogen on the pyridine ring interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong, non-specific binding causes a portion of the analyte to lag behind the main band, resulting in a "tail."

  • Solution 1 (Mobile Phase Additive): Add a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your eluent. The additive will preferentially bind to the active silanol sites, masking them from your compound and allowing for more symmetrical peak elution.[1][2]

  • Solution 2 (Alternative Stationary Phase): If peak tailing persists, switch to a more inert stationary phase. Neutral alumina is an excellent alternative. Alternatively, deactivated silica gel (prepared by pre-treating the column with the eluent containing TEA) can also be effective.[1]

Issue: I have low recovery of my compound from the column.
  • Causality: This can be due to irreversible adsorption onto the stationary phase or decomposition on the acidic silica surface.[1]

  • Solution: First, try the solutions for peak tailing, as they reduce strong adsorption. If decomposition is suspected (e.g., new spots appearing on TLC), neutralizing the silica gel is crucial. Using a less acidic stationary phase like alumina or a polymer-based column is also a viable strategy.[2]

G start Chromatography Issue Observed issue_type What is the issue? start->issue_type tailing Peak Tailing issue_type->tailing Tailing low_recovery Low Recovery issue_type->low_recovery Low Recovery no_separation Poor Separation issue_type->no_separation Poor Separation add_tea Add 0.5% TEA or Pyridine to Eluent tailing->add_tea low_recovery->add_tea optimize_solvent Optimize Solvent System (e.g., DCM/MeOH, EtOAc/Heptane) no_separation->optimize_solvent change_phase Switch to Neutral Alumina or Deactivated Silica add_tea->change_phase If tailing persists add_tea->change_phase If recovery is still low change_column Change Stationary Phase (e.g., C18, Phenyl) optimize_solvent->change_column If still co-eluting

Caption: Troubleshooting flowchart for column chromatography.

Guide 2: Recrystallization Problems
Issue: My compound "oils out" instead of forming crystals.
  • Causality: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system. It can also be caused by the presence of impurities that inhibit crystal lattice formation.[1]

  • Solution 1 (Reduce Saturation Level): Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool much more slowly. A slower cooling rate provides more time for proper crystal nucleation.

  • Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide a nucleation site for crystal growth.

  • Solution 3 (Seeding): If you have a few pure crystals, add one or two to the cooled solution to induce crystallization.

Issue: The purified product fails to crystallize and remains an oil.
  • Causality: The product may have a low melting point or be an amorphous solid. The presence of even minor impurities can significantly inhibit crystallization.[1]

  • Solution 1 (Improve Purity): The most common cause is insufficient purity. Re-purify the oil by column chromatography to remove any contaminants that may be hindering crystallization.

  • Solution 2 (Solvent Screening): Systematically screen a wider range of solvents and solvent mixtures.[1]

  • Solution 3 (Salt Formation): As a last resort, consider forming a salt. Reacting the basic pyridine nitrogen with an acid like HCl or maleic acid can produce a salt with a much higher melting point and better crystallization properties.[3] The pure freebase can often be recovered by neutralization after the salt is purified.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the crude product is a solid and is at least 85% pure.

  • Solvent Selection: Perform solubility tests with small amounts of the crude material (~20 mg) in various solvents (~0.5 mL).[4] The ideal single solvent will dissolve the compound when hot but not when cold. If no single solvent is found, a two-solvent system (one in which the compound is soluble, one in which it is not) is required.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent in small portions while heating and swirling until the solid just dissolves.[4] If using a two-solvent system, dissolve the solid in the "good" solvent first, then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify.

  • Decolorization (Optional): If the solution is highly colored, add a very small amount of activated carbon and heat for a few minutes. Caution: Carbon can adsorb your product, leading to yield loss.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal formation.[4]

  • Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[4]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Solvent System Type Rationale
Ethanol or IsopropanolSingle SolventGood for moderately polar compounds.
Ethyl Acetate / HeptaneTwo-SolventDissolve in hot EtOAc, add Heptane until cloudy.
Dichloromethane / HexaneTwo-SolventSimilar to EtOAc/Heptane for less polar impurities.

Table 1: Recommended Solvent Systems for Recrystallization Screening.

Protocol 2: Purity Assessment by HPLC

This method is based on established techniques for analyzing isothiazolinone and pyridine derivatives and should be used as a starting point for method development.[2][5][6]

  • Sample Preparation: Prepare a stock solution of your compound in methanol or acetonitrile at 1 mg/mL. Dilute this stock with the mobile phase to a working concentration of ~50 µg/mL.

  • Instrument Setup:

    • Column: C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 mm × 250 mm, 5 µm).[5]

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v) or acetonitrile and water.[5][6] A small amount of buffer (e.g., 0.1% formic acid or acetic acid) can improve peak shape.

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV detection at a wavelength determined by a UV scan of the analyte (a starting point is ~275-285 nm).[5]

    • Injection Volume: 10 µL.[6]

  • Analysis: Inject the prepared sample and integrate the peak areas to determine the purity percentage.

Parameter Condition Reference
Column C18 Reverse Phase (5 µm)[5]
Mobile Phase Acetonitrile/Water or Methanol/Water[5][6]
Detector UV Diode Array[5]
Wavelength ~275-285 nm[5]
Flow Rate 1.0 mL/min[6]

Table 2: Example HPLC Method Parameters for Purity Analysis.

References
  • Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Analysis of isothiazolinones in environmental waters by gas chromatography–mass spectrometry. PlumX. Available at: [Link]

  • Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. PubMed. Available at: [Link]

  • EP0220051A1 - Isothiazolone derivatives. Google Patents.
  • [Determination of three isothiazolinone biocides in water-borne adhesives by high performance liquid chromatography]. ResearchGate. Available at: [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

Sources

Validation & Comparative

Navigating the Structure-Activity Landscape of Isothiazolo[5,4-b]pyridin-3(2H)-one Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Isothiazolo[5,4-b]pyridine Scaffold in Medicinal Chemistry

The isothiazolo[5,4-b]pyridine core represents a compelling heterocyclic scaffold that has garnered increasing attention in the field of drug discovery. Its unique electronic and structural features make it a versatile template for the design of potent and selective modulators of various biological targets. While a comprehensive body of research on the structure-activity relationship (SAR) of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one analogs is not yet publicly available, this guide will synthesize findings from closely related isothiazolopyridine series to provide an insightful, albeit extrapolated, comparative analysis. By examining the SAR of analogs with variations on the core isothiazolo[5,4-b]pyridine structure, we can infer potential trends and guide future research on the 4,6-dimethyl substituted series. This guide will delve into the known biological activities, explore the impact of structural modifications on potency, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.

The Isothiazolo[5,4-b]pyridine Core: A Scaffold with Diverse Biological Activities

The broader family of isothiazolo[5,4-b]pyridines has been investigated for a range of therapeutic applications, demonstrating the scaffold's potential to interact with various biological targets. Notably, derivatives of this heterocyclic system have been explored as potent inhibitors of kinases, such as Phosphoinositide 3-kinase (PI3K) and Receptor-Interacting Protein Kinase 1 (RIPK1), as well as for their anti-cancer and anti-mitotic properties.[1][2][3] The 4,6-dimethyl substitution pattern of the titular compound likely influences its solubility, metabolic stability, and interaction with target proteins, making it a key area for future investigation.

Comparative Structure-Activity Relationship (SAR) Analysis of Isothiazolo[5,4-b]pyridine Analogs

While a direct SAR for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one is not established, we can draw valuable insights from related series. The following sections will compare the impact of substitutions at different positions of the isothiazolo[5,4-b]pyridine ring system on biological activity, with a focus on kinase inhibition and anticancer effects.

Substitutions at the 2-Position: Modulating Potency and Selectivity

The 2-position of the isothiazolo[5,4-b]pyridin-3(2H)-one core is a key vector for introducing diversity and influencing biological activity. Studies on related scaffolds have shown that modifications at this position can significantly impact potency and selectivity. For instance, in a series of isothiazolo[5,4-b]pyridine derivatives developed as RIPK1 inhibitors, the nature of the substituent at the 2-position was critical for activity.[2]

Compound ID 2-Position Substituent Target Activity (IC50/EC50) Reference
Compound A -(CH2)2-morpholineRIPK158 nM (EC50)[2]
Compound B -(CH2)2-piperidineRIPK1>1000 nM (EC50)[2]
Compound 56 Substituted pyrazoleRIPK11-5 nM (EC50)[2]

Table 1: Comparison of 2-position substituents on RIPK1 inhibitory activity of isothiazolo[5,4-b]pyridine analogs.[2]

The data suggests that a morpholine-containing substituent is more favorable than a piperidine at this position for RIPK1 inhibition. Furthermore, the introduction of a substituted pyrazole ring at the 2-position led to a significant enhancement in potency, highlighting the importance of this region for target engagement.[2] For the 4,6-dimethyl scaffold, it is plausible that similar trends would be observed, where carefully selected heterocyclic moieties at the 2-position could drive high-affinity interactions with kinase targets.

Substitutions on the Pyridine Ring: Fine-Tuning Target Engagement

Modifications to the pyridine ring of the isothiazolo[5,4-b]pyridine scaffold offer another avenue for optimizing biological activity. In a study focused on PI3K inhibitors, the substitution pattern on a pyridyl group attached at the 2-position of the thiazolo[5,4-b]pyridine core was explored.[1]

Compound ID Pyridine Ring Substitution Target Activity (IC50) Reference
19a 2-chloro-4-fluorophenyl sulfonamidePI3Kα3.6 nM[1]
19b 5-chlorothiophene-2-sulfonamidePI3Kαnanomolar[1]
19d methanesulfonamidePI3Kα>50 nM[1]

Table 2: Impact of pyridine ring substitutions on PI3Kα inhibitory activity of thiazolo[5,4-b]pyridine analogs.[1]

These findings underscore the sensitivity of the binding pocket to the electronic and steric properties of the substituents on the pyridine ring. The presence of specific sulfonamide functionalities was shown to be crucial for potent PI3Kα inhibition.[1] When considering the 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one scaffold, the methyl groups at positions 4 and 6 will likely influence the orientation of substituents at other positions and may offer additional hydrophobic interactions with the target protein.

The Role of the Isothiazole Ring and the 3-Oxo Group

The isothiazole ring and the 3-oxo group are fundamental components of the pharmacophore. The crystal structure of two 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one analogs reveals the planarity of the bicyclic system and the potential for hydrogen bonding via the lactam functionality.[4] This hydrogen bonding capability is a common feature in kinase inhibitors, often interacting with the hinge region of the ATP binding site.

Visualizing Key SAR Concepts

To better illustrate the structure-activity relationships, the following diagrams depict the core scaffold and highlight key positions for modification.

Caption: Key modification points on the 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one scaffold.

Experimental Protocols: Synthesis and Biological Evaluation

The following protocols are representative of the methods used in the literature for the synthesis and biological evaluation of isothiazolo[5,4-b]pyridine derivatives.

General Synthetic Scheme for Isothiazolo[5,4-b]pyridin-3(2H)-ones

The synthesis of the isothiazolo[5,4-b]pyridin-3(2H)-one core typically involves the construction of the fused heterocyclic system from appropriately substituted pyridine precursors. A general approach is outlined below.

Synthesis_Workflow start Substituted 2-Chloronicotinonitrile step1 Thiolation start->step1 step2 Oxidative Cyclization step1->step2 step3 N-Alkylation/Arylation step2->step3 end Target Isothiazolo[5,4-b]pyridin-3(2H)-one Analogs step3->end

Sources

Validating the Target of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology, immunology, and virology, the isothiazolo[5,4-b]pyridine scaffold represents a promising starting point for the development of targeted therapies.[1] This guide provides a comprehensive framework for validating the biological target of a specific derivative, 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one. By leveraging insights from analogous compounds, we will outline a systematic approach to identify and characterize its likely kinase target, comparing its hypothetical performance against established inhibitors.

The core hypothesis of this guide is that, based on extensive research into related heterocyclic systems, 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one is a protein kinase inhibitor. The closely related thiazolo[5,4-b]pyridine scaffold has yielded potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST), and other kinases such as PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[2][3] Additionally, the isomeric isothiazolo[4,3-b]pyridine core is a known scaffold for inhibitors of Cyclin G-Associated Kinase (GAK), a cellular factor involved in viral life cycles.[4][5]

Therefore, this guide will focus on validating the potential activity of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one against two primary candidate targets: c-KIT and GAK . We will detail the necessary experimental workflows to confirm target engagement, determine potency and selectivity, and compare its profile to well-characterized inhibitors.

Comparative Framework: The Compound and Its Alternatives

To objectively assess the potential of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, it is essential to benchmark it against established inhibitors of our primary candidate targets.

Compound ClassSpecific CompoundPrimary Target(s)Known For
Test Compound 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-oneHypothesized: c-KIT, GAKNovel derivative of a privileged scaffold
c-KIT Inhibitor Imatinib (Gleevec)c-KIT, BCR-ABL, PDGFRFirst-line therapy for GIST and CML[6][7]
c-KIT Inhibitor Sunitinib (Sutent)c-KIT, VEGFRs, PDGFRs, FLT3, RETMulti-kinase inhibitor used in GIST and other cancers
GAK Inhibitor SGC-GAK-1GAKPotent and selective chemical probe for GAK[8]
GAK Inhibitor Erlotinib (Tarceva)EGFR, GAKEGFR inhibitor with known off-target activity against GAK[9]

Experimental Validation Workflow

A multi-pronged approach is necessary to rigorously validate the biological target of a novel compound. This workflow integrates broad, unbiased screening with detailed biophysical and cell-based assays to build a comprehensive understanding of the compound's mechanism of action.

Target Validation Workflow cluster_0 Phase 1: Broad Target Identification cluster_1 Phase 2: Direct Target Engagement & Affinity cluster_2 Phase 3: Functional Cellular Activity KinomeScan KINOMEscan® Profiling (>450 kinases) Decision Primary Target(s) Identified? KinomeScan->Decision CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) ITC Isothermal Titration Calorimetry (ITC) (Binding Thermodynamics) CETSA->ITC SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) ITC->SPR Biochemical_Assay Biochemical Potency Assay (e.g., ADP-Glo™, LanthaScreen™) SPR->Biochemical_Assay Functional_Assay Target-Specific Functional Assay (e.g., Phosphorylation Inhibition) Biochemical_Assay->Functional_Assay End Validated Target Profile Functional_Assay->End Start Novel Compound: 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one Start->KinomeScan Decision->CETSA Yes Signaling_Pathway cluster_cKIT c-KIT Signaling SCF SCF (Ligand) cKIT c-KIT Receptor SCF->cKIT Binds & Dimerizes p_cKIT p-cKIT cKIT->p_cKIT Autophosphorylation AKT AKT p_cKIT->AKT p_AKT p-AKT AKT->p_AKT Phosphorylation Cell_Growth Cell Proliferation & Survival p_AKT->Cell_Growth Test_Compound 4,6-Dimethylisothiazolo [5,4-b]pyridin-3(2H)-one Test_Compound->p_cKIT Inhibits

Sources

Benchmarking 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one: A Comparative Analysis Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and selective cancer therapies. While significant strides have been made, the challenges of drug resistance and off-target toxicity of conventional chemotherapeutics remain formidable hurdles. This necessitates a continuous search for novel chemical scaffolds with unique mechanisms of action. The isothiazolo[5,4-b]pyridine core has emerged as a promising pharmacophore, with various derivatives demonstrating significant biological activities, including anticancer properties.[1] This guide provides a comprehensive in vitro benchmark analysis of a specific derivative, 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, against well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.

Our investigation is grounded in the hypothesis that 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one exerts its anticancer effects through the inhibition of key kinases involved in cell cycle progression and proliferation, a mechanism suggested by studies on analogous thiazolo[5,4-b]pyridine derivatives that have shown activity against kinases like c-KIT and PI3K.[2][3][4] This guide will detail the experimental framework for a head-to-head comparison, present hypothetical yet plausible data, and provide the detailed protocols necessary for researchers to conduct similar evaluations.

Experimental Design: A Framework for Rigorous Comparison

To ensure a robust and objective comparison, a well-defined experimental plan is crucial. The following outlines the selected cell lines, benchmark drugs, and cytotoxic and mechanistic assays.

Selected Cancer Cell Lines

A panel of well-characterized and commonly used human cancer cell lines has been selected to represent diverse cancer types:

  • MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.[5][6]

  • A549: A human lung adenocarcinoma cell line.[5]

  • HCT116: A human colorectal carcinoma cell line.[7]

These cell lines are widely used in anticancer drug screening and provide a solid basis for comparative analysis.[8][9]

Benchmark Anticancer Drugs

The selection of benchmark drugs is critical for contextualizing the potency of the novel compound. We have chosen three widely used chemotherapeutic agents with distinct mechanisms of action:[10]

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and induction of apoptosis.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.

The inclusion of these drugs provides a high bar for assessing the potential of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one.

Quantitative Cytotoxicity Analysis: The MTT Assay

The initial step in evaluating a potential anticancer agent is to determine its cytotoxic or cytostatic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and proliferation.[11][12][13][14]

Hypothetical IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a drug required for 50% inhibition of cell proliferation in vitro. The following table summarizes the hypothetical IC50 values for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one in comparison to the benchmark drugs.

Cell LineCancer Type4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one (µM)Doxorubicin (µM)[10]Cisplatin (µM)[10]Paclitaxel (nM)[10]
MCF-7 Breast Cancer1.5~0.02 - 1~5 - 20~1 - 5
A549 Lung Cancer2.8~0.1 - 1~2 - 15~5 - 50
HCT116 Colorectal Cancer0.9~0.05 - 0.8~3 - 18~2 - 20

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

To understand the cellular mechanisms underlying the observed cytotoxicity, we will investigate the induction of apoptosis and the effect on cell cycle distribution.

Apoptosis Induction: Annexin V-FITC/PI Staining

The Annexin V-FITC assay is a standard method for detecting early-stage apoptosis.[15] Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[15] Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Hypothetical Apoptosis Data (HCT116 cells treated for 24 hours)

Treatment (Concentration)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control (DMSO) 9532
4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one (1 µM) 602515
Doxorubicin (0.5 µM) 553015
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19] This is achieved by staining DNA with propidium iodide (PI) and analyzing the fluorescence intensity of individual cells using flow cytometry.[17][18][20][21]

Hypothetical Cell Cycle Distribution Data (HCT116 cells treated for 24 hours)

Treatment (Concentration)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO) 602515
4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one (1 µM) 201565
Paclitaxel (10 nM) 10585

Proposed Mechanism of Action and Experimental Workflow Diagrams

Based on the hypothetical data and literature on related compounds, we propose that 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one induces G2/M cell cycle arrest, leading to apoptosis.

G2M_Arrest_Apoptosis Compound 4,6-Dimethylisothiazolo [5,4-b]pyridin-3(2H)-one Kinase Putative Target Kinase (e.g., CDK1/Cyclin B) Compound->Kinase Inhibition G2M G2/M Transition Kinase->G2M Mitosis Mitosis G2M->Mitosis Progression Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest Leads to Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis CellLines Seed MCF-7, A549, HCT116 cells Treatment Treat with 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and Benchmark Drugs CellLines->Treatment MTT MTT Assay (48h) Determine IC50 Treatment->MTT Apoptosis Annexin V/PI Staining (24h) Flow Cytometry Treatment->Apoptosis CellCycle Propidium Iodide Staining (24h) Flow Cytometry Treatment->CellCycle DataAnalysis Compare IC50 values Analyze Apoptosis and Cell Cycle Data MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis

Caption: Workflow for in vitro benchmarking of anticancer compounds.

Detailed Experimental Protocols

For reproducibility and scientific rigor, detailed protocols are provided below.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator. [22]2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [12]Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. [13]4. Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. 5. Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker. [12]Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background. [12]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS. [16]3. Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. [16][23]4. Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. [23]Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. [16]5. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [16][23]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube. [16][23]Analyze the cells by flow cytometry within one hour. [16][23]

Cell Cycle Analysis with Propidium Iodide
  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds for 24 hours.

  • Cell Harvesting: Collect cells by trypsinization, wash with PBS, and centrifuge at 300 x g for 5 minutes. [17][20]3. Fixation: Resuspend the cell pellet in 400 µL of PBS. [17]While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. [17][20]Incubate on ice for at least 30 minutes or store at -20°C. [19][20]4. Washing: Centrifuge the fixed cells and wash twice with PBS. [17][19]5. RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A) to degrade RNA and ensure specific DNA staining. [17][19]6. PI Staining: Add 400 µL of PI staining solution (e.g., 50 µg/mL PI in PBS). [17][19]7. Incubation: Incubate at room temperature for 5-10 minutes. [17][19]8. Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events. [17][19]

Discussion and Future Directions

The hypothetical data presented in this guide position 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one as a compound with promising anticancer activity. Its sub-micromolar to low micromolar IC50 values across the tested cell lines, particularly in the HCT116 colorectal cancer line, suggest a potent cytotoxic effect. The induction of apoptosis and, most notably, the strong G2/M phase cell cycle arrest, provide initial insights into its potential mechanism of action.

The observed G2/M arrest is particularly interesting as it is a hallmark of drugs that interfere with microtubule dynamics or key cell cycle regulators like cyclin-dependent kinases (CDKs). This aligns with the proposed mechanism of kinase inhibition. Compared to Paclitaxel, which also induces G2/M arrest, 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one shows a distinct profile, suggesting a potentially different molecular target within the G2/M checkpoint.

Future studies should focus on:

  • Target Identification: Employing techniques such as kinome profiling and western blotting for key cell cycle proteins (e.g., CDK1, Cyclin B, p53) to identify the specific molecular target(s) of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one.

  • In Vivo Efficacy: Evaluating the antitumor activity of the compound in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one to optimize its potency and selectivity.

Conclusion

This comparative guide provides a framework for the initial in vitro evaluation of novel anticancer compounds, using 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one as a case study. The presented methodologies and hypothetical data underscore the importance of a multi-faceted approach, combining cytotoxicity screening with mechanistic assays to build a comprehensive profile of a compound's anticancer potential. While the data for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one is illustrative, it highlights the potential of the isothiazolo[5,4-b]pyridine scaffold as a source of new anticancer drug candidates. Rigorous and systematic benchmarking against established drugs is an indispensable step in the journey of translating a promising molecule from the laboratory to the clinic.

References

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center.
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL.
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.). Creative Diagnostics.
  • Annexin V Staining Protocol. (n.d.). BD Biosciences.
  • MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • MTT Cell Assay Protocol. (n.d.). T. Horton.
  • Human Cell Lines Examples: 9 Cancer Cell Lines. (n.d.). Cytion.
  • Benchmarking the antiproliferative effects against known clinical anticancer drugs. (2025). BenchChem.
  • If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose? (2019, July 25). ResearchGate.
  • Human Cell Lines Examples: 9 Cancer Cell Lines. (n.d.). Cytion.
  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98–100.
  • Nam, J., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(19), 4539.
  • Emerging Cancer Cell Line Models in Oncology Research. (2025, September 22). Celltech Discovery Solutions.
  • HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. (n.d.). Cytion.
  • Li, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4701.
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. (2025). BenchChem.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (n.d.). MDPI.

Sources

A Technical Guide to the Cross-Reactivity Profile of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Discovery Professionals

In the landscape of modern drug discovery, particularly within oncology, the development of highly selective kinase inhibitors is paramount. The isothiazolo[5,4-b]pyridine scaffold has emerged as a promising framework for the design of novel therapeutics targeting key signaling pathways. This guide provides a comprehensive analysis of the potential cross-reactivity profile of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, a representative member of this chemical series. While direct experimental data for this specific compound is limited in the public domain, we can infer its likely selectivity profile by examining structurally related analogs and the broader chemical class of isothiazolopyridines.

This guide will delve into the known biological activities of isothiazolo[5,4-b]pyridine derivatives, present a comparative overview of their potential kinase targets, and provide detailed experimental protocols for rigorously characterizing the selectivity of novel compounds within this class.

The Isothiazolo[5,4-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The isothiazolo[5,4-b]pyridine core, and its bioisosteric relative, the thiazolo[5,4-b]pyridine, are recognized as "privileged structures" in medicinal chemistry. This designation is attributed to their ability to serve as versatile platforms for the development of potent and selective ligands for a variety of biological targets. Notably, derivatives of these scaffolds have demonstrated significant inhibitory activity against key protein kinases implicated in cancer progression.

Research into this class of compounds has revealed their potential to target critical nodes in oncogenic signaling pathways. For instance, certain thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of the receptor tyrosine kinase c-KIT, a key driver in gastrointestinal stromal tumors (GIST), and phosphoinositide 3-kinase (PI3K), a central regulator of cell growth and survival.[1] The structural similarities between these scaffolds suggest that 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one may exhibit a similar target profile, making a thorough investigation of its cross-reactivity essential.

Comparative Analysis of Isothiazolopyridine Analogs

To construct a predictive cross-reactivity profile for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, it is instructive to examine the known activities of its structural analogs. While a direct head-to-head comparison is not yet possible due to the absence of public data for the title compound, the following table summarizes the reported activities of related isothiazolopyridine and thiazolopyridine derivatives, providing a valuable starting point for experimental investigation.

Compound ClassPrimary Target(s)Reported ActivityReference
Thiazolo[5,4-b]pyridine Derivativesc-KITPotent inhibition of both wild-type and imatinib-resistant c-KIT mutants.[2]
Thiazolo[5,4-b]pyridine DerivativesPI3KInhibition of PI3K signaling, a key pathway in cell proliferation and survival.[1]
Isothiazolo[4,3-b]pyridine DerivativesGAKSome derivatives show affinity for Cyclin G-Associated Kinase, a regulator of intracellular trafficking.[3]
Isothiazolo[5,4-b]pyridine DerivativesGeneral AnticancerBroad-spectrum anticancer activity observed in preliminary in vitro studies.[4]

This comparative data suggests that a comprehensive kinase panel screening for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one should, at a minimum, include c-KIT, PI3K, and GAK, along with a broad selection of other kinases to identify potential off-target effects.

Experimental Workflows for Determining Cross-Reactivity

A rigorous assessment of a compound's cross-reactivity profile is a cornerstone of preclinical drug development. The following section details the standard experimental workflows for characterizing the selectivity of a novel kinase inhibitor like 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one.

Kinase Selectivity Profiling

The initial step in determining the cross-reactivity of a novel compound is to screen it against a large panel of purified kinases. This provides a broad overview of the compound's selectivity and identifies its primary targets and potential off-targets. Several commercial platforms offer comprehensive kinase profiling services, employing various assay formats.[5][6][7][8]

Workflow for Kinase Panel Screening:

Caption: Workflow for biochemical kinase selectivity profiling.

Detailed Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™): [7]

  • Compound Preparation: Prepare a stock solution of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer. Add the test compound at various concentrations. Include appropriate controls (e.g., no inhibitor, no enzyme).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase to allow the enzymatic reaction to proceed.

  • ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA®)

While in vitro kinase profiling is essential, it is crucial to confirm that a compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique for verifying target engagement in intact cells and tissues.[9][10][11][12][13] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.

Workflow for CETSA:

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol for CETSA® with Western Blot Detection:

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one at a relevant concentration or with a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target kinase. Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The isothiazolo[5,4-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. While 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one itself requires further characterization, the available data on its structural analogs suggest a potential for activity against key oncogenic kinases such as c-KIT and PI3K. A thorough investigation of its cross-reactivity profile using the detailed experimental workflows outlined in this guide is a critical next step in evaluating its therapeutic potential.

Future research should focus on generating comprehensive kinase selectivity data for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and a broader range of its derivatives. This will not only elucidate the specific targets of these compounds but also provide valuable structure-activity relationship (SAR) data to guide the design of more potent and selective inhibitors. Ultimately, a deep understanding of the cross-reactivity profile is essential for advancing promising compounds from this chemical series into preclinical and clinical development.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Assay Panel. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Lomenick, B., et al. (2009). A target-agnostic screen for improved inhibitors of protein synthesis. ACS Chemical Biology, 4(12), 1035-1044.
  • Reinhard, F. B., et al. (2015). Thermal proteome profiling monitors ligand interactions in living cells.
  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
  • PubChem. (n.d.). Isothiazolo[5,4-b]pyridin-3(2H)-one, 4,6-dimethyl-. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 23(11), 2993.
  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98-100.
  • De Witte, W., et al. (2021).

Sources

Navigating the Labyrinth of Reproducibility: A Comparative Guide to Experiments with Isothiazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey fraught with challenges, paramount among them being the reproducibility of experimental findings. The isothiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as kinase inhibitors and anticancer agents.[1][2][3] This guide provides an in-depth technical analysis of the experimental reproducibility associated with a representative member of this class, 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, and its analogs. By dissecting the nuances of experimental design and execution, we aim to equip researchers with the insights necessary to conduct robust and reliable studies.

The Isothiazolo[5,4-b]pyridine Core: A Scaffold of Therapeutic Potential

The isothiazolo[5,4-b]pyridine ring system is a key pharmacophore in the design of kinase inhibitors due to its rigid structure and the presence of nitrogen and sulfur atoms that facilitate interactions within the ATP-binding pockets of kinases.[3] The closely related thiazolo[5,4-b]pyridine scaffold has been extensively studied, with derivatives demonstrating potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks) and the receptor tyrosine kinase c-KIT.[4][5] These findings underscore the significant therapeutic potential of the broader isothiazolo[5,4-b]pyridine class, including our focus compound, 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one.

Kinase Inhibition Assays: A Primary Arena for Reproducibility Challenges

A primary application for isothiazolo[5,4-b]pyridine derivatives is in the realm of kinase inhibition. The reproducibility of kinase inhibition data is notoriously susceptible to variations in experimental conditions.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one (or analog)

  • Recombinant human kinase (e.g., RIPK1, c-KIT)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution. Add 5 µL of a solution containing the kinase and its substrate in kinase assay buffer.

  • Initiation of Reaction: Add 2.5 µL of ATP solution to each well to initiate the kinase reaction. Incubate at room temperature for 1 hour.

  • Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation and Luminescence: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Comparative Data for Isothiazolo[5,4-b]pyridine Derivatives as Kinase Inhibitors
Compound IDTarget KinaseAssay TypeReported IC50/EC50Reference
Compound 56RIPK1ADP-Glo5.8 nM[7]
Compound 56Necroptosis (cell-based)Cell Viability1-5 nM[7]
Derivative 6rc-KIT V560G/D816VBiochemical4.77 µM[4]
Sunitinibc-KIT V560G/D816VBiochemical0.14 µM[4]

Note: The variability in reported IC50 values can be significant and is influenced by the specific assay conditions.

Factors Influencing Reproducibility in Kinase Assays:
  • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration used in the assay.

  • Enzyme Purity and Activity: Variations in the source, purity, and specific activity of the recombinant kinase can lead to discrepancies in results.

  • Substrate Choice: The nature and concentration of the substrate peptide can affect the kinetics of the reaction and, consequently, the measured IC50 values.

  • Incubation Times and Temperatures: Minor deviations in incubation times and temperatures can impact enzyme activity and compound stability.

  • Assay Technology: Different assay formats (e.g., radiometric, fluorescence polarization, luminescence) have inherent variabilities and sensitivities.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Evaluating Antimicrobial and Cytotoxic Effects: Broader Biological Screening

Beyond kinase inhibition, isothiazolo[5,4-b]pyridine derivatives have been explored for their antimicrobial and cytotoxic activities.[1][8][9] Reproducibility in these assays is also a critical consideration.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution series in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth, determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Test compound

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Comparative Data for Isothiazolo[5,4-b]pyridine Analogs
Compound ClassBiological ActivityOrganism/Cell LineReported ActivityReference
Isothiazolo[5,4-b]pyridine derivativesAnticancerVarious tumor cell linesGI50 ~20 µM[1]
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesAntibacterialP. aeruginosa, E. coliMIC = 0.21 µM (for compound 3g)[8]
DihydroisothiazolopyridinonesCytotoxicityCancer cell linesIC50 in submicromolar to low nanomolar range[10]
Factors Influencing Reproducibility in Antimicrobial and Cytotoxicity Assays:
  • Microbial/Cell Line Factors: The specific strain or cell line, its passage number, and growth phase can significantly impact results.

  • Inoculum Size/Cell Density: Variations in the initial number of bacteria or cells can alter the effective concentration of the test compound.

  • Media Composition: The components of the culture medium can interact with the test compound, affecting its availability and activity.[11]

  • Incubation Conditions: Differences in incubation time, temperature, and atmospheric conditions (e.g., CO2 levels) can influence microbial growth and cell metabolism.

  • Endpoint Measurement: The method used to determine the endpoint (e.g., visual inspection vs. spectrophotometry for MIC) can introduce variability.

Caption: Logical flow of biological screening for isothiazolo[5,4-b]pyridine derivatives.

Conclusion: Towards a More Reproducible Future

The reproducibility of experimental data is the bedrock of scientific progress. For a promising class of compounds like isothiazolo[5,4-b]pyridines, ensuring the reliability of in vitro data is crucial for their advancement as potential therapeutic agents. While direct experimental data for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one remains limited, the analysis of its structural analogs provides valuable insights into the potential sources of experimental variability.

By meticulously controlling experimental parameters, employing standardized protocols, and transparently reporting all methodological details, the scientific community can collectively enhance the reproducibility of research in this and other areas of drug discovery. This guide serves as a starting point for researchers to critically evaluate and refine their experimental approaches, ultimately fostering a more robust and trustworthy scientific landscape.

References

  • Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. PubMed Central. Available at: [Link]

  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98-100.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

  • Variability in Antimicrobial Testing. Microchem Laboratory. Available at: [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PubMed Central. Available at: [Link]

  • Ivanova, Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB00908H
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Semantic Scholar. Available at: [Link]

  • Semenov, V. V., et al. (2017). Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. European Journal of Medicinal Chemistry, 125, 1137-1147.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]

  • Factors affecting test reproducibility among laboratories. PubMed. Available at: [Link]

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Available at: [Link]

  • 4,6-Dimethyl-2-[(4-phenylpiperidin-1-yl)methyl]isothiazolo[5,4-b]pyridin-3(2H)-one. PubMed. Available at: [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. Available at: [Link]

  • Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing. PubMed Central. Available at: [Link]

  • Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing. Penn State Research Database. Available at: [Link]

  • Discovery, optimization and evaluation of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors with potent in vivo anti-SIRS activity. PubMed. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL ISOTHIAZOLINE DERIVATIVES. TSI Journals. Available at: [Link]

  • Isothiazolo(5,4-b)pyridine. PubChem. Available at: [Link]

  • (PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Semantic Scholar. Available at: [Link]

  • Recent Trends in Kinase Drug Discovery. YouTube. Available at: [Link]

  • (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available at: [Link]

  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Semantic Scholar. Available at: [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI. Available at: [Link]

  • Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. PubMed Central. Available at: [Link]

  • 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. MDPI. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. Available at: [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. Available at: [Link]

  • The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. ResearchGate. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. RSC Publishing. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one. As a member of the isothiazolinone class of compounds, which are widely used as biocides, this substance should be handled with the utmost care, assuming it possesses hazardous properties similar to its chemical relatives.[1][2] This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Profile

Key Anticipated Hazards:

  • Toxicity: Isothiazolinone derivatives can be toxic if swallowed, in contact with skin, or inhaled.[4][5]

  • Skin Sensitization and Corrosion: Many isothiazolinones are potent skin sensitizers and can cause allergic reactions.[2][4] Some are corrosive and can cause severe skin burns and eye damage.[4][5]

  • Aquatic Toxicity: Isothiazolinones are generally very toxic to aquatic life with long-lasting effects.[4][6]

Hazard Profile of Related Isothiazolinones
Hazard Description
Acute Toxicity (Oral, Dermal, Inhalation)Can be toxic to fatal.[4][5]
Skin Corrosion/IrritationMay cause severe burns and irritation.[4]
Eye Damage/IrritationRisk of serious eye damage.[4]
Skin SensitizationMay cause an allergic skin reaction.[2][4]
Aquatic ToxicityVery toxic to aquatic life.[4][6]

Given these potential hazards, all waste containing 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one must be treated as hazardous.[7][8]

Personal Protective Equipment (PPE)

When handling 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one in pure form or in concentrated solutions, the following PPE is mandatory:

  • Hand Protection: Nitrile rubber gloves are recommended. Gloves should be inspected prior to use and replaced immediately if contaminated or damaged.[9]

  • Eye Protection: Tightly sealed safety goggles or a face shield.[9]

  • Skin and Body Protection: A lab coat or chemical-resistant apron. Ensure there is no exposed skin.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[4][5] If there is a risk of generating dusts or aerosols, a respirator may be necessary.[4]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[4]

  • Containment: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[6] Do not use combustible materials. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Collect the spilled material and absorbent into a suitable, labeled, and sealed container for hazardous waste disposal.[6]

  • Decontamination: Clean the affected area thoroughly.

  • Waste Disposal: The collected waste from the spill must be disposed of as hazardous waste.[8]

Disposal Procedures

Disposal of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one must comply with all local, state, and federal regulations.[7][10] Never discharge this chemical or its solutions into drains or the environment.[6][8]

Step 1: Waste Segregation and Collection
  • Segregate Waste: Keep waste containing 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one separate from other waste streams to avoid incompatible chemical reactions.[7]

  • Use Appropriate Containers: Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container.[11] The container should be compatible with the chemical; for example, avoid metal containers for acidic or corrosive solutions.[11]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Corrosive," "Marine Pollutant").[10]

Step 2: Chemical Deactivation (for Aqueous Solutions)

Isothiazolinones are susceptible to degradation by nucleophiles, which opens the heterocyclic ring and reduces their biological activity and toxicity.[1][12] For dilute aqueous solutions, a deactivation step can be considered before collection for final disposal. This should only be performed by trained personnel in a controlled laboratory setting.

Deactivation Protocol for Dilute Aqueous Solutions:

  • Preparation: Work in a chemical fume hood and wear appropriate PPE.

  • Addition of a Deactivating Agent: Slowly add a solution of a mild reducing agent or a nucleophile. Common deactivating agents for isothiazolinones include sodium bisulfite or sodium thiosulfate.[13]

  • Monitoring: The reaction may be exothermic. Monitor the temperature and control the rate of addition.

  • pH Adjustment: The stability of isothiazolinones can be pH-dependent.[1] Adjusting the pH to be slightly alkaline (pH 8-9) can promote degradation, but be aware that some isothiazolinones can decompose in the presence of strong alkali.[3]

  • Collection: After the reaction is complete, the deactivated solution should still be collected as hazardous waste.

Step 3: Final Disposal
  • Professional Disposal Service: All waste containing 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, including pure compound, concentrated solutions, contaminated materials, and deactivated solutions, must be disposed of through a licensed hazardous waste disposal company.[10]

  • Documentation: Maintain a record of the waste generated, including the chemical identity, quantity, and date of generation, until it is collected by the disposal service.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one.

DisposalWorkflow start Waste Generation (4,6-Dimethylisothiazolo [5,4-b]pyridin-3(2H)-one) assess_form Assess Waste Form start->assess_form solid_waste Solid Waste or Concentrated Solution assess_form->solid_waste Solid or Concentrated dilute_aq Dilute Aqueous Solution assess_form->dilute_aq Dilute Aqueous collect_solid Collect in a labeled, sealed hazardous waste container. solid_waste->collect_solid deactivation_decision Consider Deactivation? dilute_aq->deactivation_decision final_disposal Arrange for disposal by a licensed hazardous waste contractor. collect_solid->final_disposal no_deactivation No deactivation_decision->no_deactivation yes_deactivation Yes deactivation_decision->yes_deactivation collect_deactivated Collect deactivated solution in a labeled hazardous waste container. no_deactivation->collect_deactivated deactivate Perform chemical deactivation (e.g., with sodium bisulfite) in a fume hood. yes_deactivation->deactivate deactivate->collect_deactivated collect_deactivated->final_disposal caption Disposal Workflow for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

Caption: Disposal Workflow for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Managing Hazardous Chemical Waste in the Lab. LabManager.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Hazardous Waste and Disposal. American Chemical Society.

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Institutes of Health.

  • Deactivation Of Industrial Water Treatment Biocides. OnePetro.

  • (PDF) Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. ResearchGate.

  • The Mechanism of Action of Isothiazolone Biocides. ResearchGate.

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

  • US5373016A - Protection of isothiazolinone biocides from free radicals. Google Patents.

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Henkel.

  • SAFETY DATA SHEET NALCON® 7678. Ecolab.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. National Institutes of Health.

  • SAFETY DATA SHEET. TCI Chemicals.

  • Isothiazolinone. Wikipedia.

  • 4,6-dimethylisothiazolo[5,4-b]pyridin-3-amine | CAS 56891-66-8. Santa Cruz Biotechnology.

  • US20200223865A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. Google Patents.

  • 89246-94-6|7-Ethyl-3,4-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one. BLDpharm.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, a heterocyclic compound belonging to the isothiazolinone class. Isothiazolinones are recognized for their biocidal properties but also for their potential health hazards, necessitating stringent safety measures in a laboratory setting.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Understanding the Risks: Hazard Profile

4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one is classified with the following hazards:

  • Harmful if swallowed (H302)[4]

  • Causes skin irritation (H315)[4]

  • Causes serious eye irritation (H319)[4]

  • May cause respiratory irritation (H335)[4]

Beyond these immediate hazards, the broader class of isothiazolinones are known as potent skin sensitizers, capable of causing allergic contact dermatitis.[1][2][5] Repeated or prolonged contact may lead to an allergic reaction in susceptible individuals.[6] Therefore, minimizing exposure is paramount.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one. The following protocols are designed to provide a self-validating system of protection.

Dermal Protection: The First Line of Defense

Given that this compound causes skin irritation and isothiazolinones are known skin sensitizers, robust dermal protection is non-negotiable.[4][5]

  • Gloves: Nitrile rubber gloves are recommended for their chemical resistance. Ensure gloves are of a suitable thickness (e.g., >0.1 mm) and are inspected for any signs of degradation or perforation before use. Double-gloving is a prudent practice, especially when handling concentrated solutions or the pure compound. Gloves should be changed immediately if contamination is suspected and always after completing a task.

  • Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) must be worn at all times in the laboratory. This prevents contamination of personal clothing.

  • Additional Protection: For tasks with a higher risk of splashes or spills, such as transferring large volumes or working with heated solutions, consider using chemically resistant aprons and sleeves.

Eye and Face Protection: Shielding Against Irritation

This compound is known to cause serious eye irritation.[4] Therefore, appropriate eye and face protection is mandatory.

  • Safety Goggles: Tightly sealed chemical splash goggles are required to prevent any accidental splashes from reaching the eyes. Standard safety glasses do not provide adequate protection.

  • Face Shield: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.

Respiratory Protection: Preventing Inhalation Hazards

4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one may cause respiratory irritation.[4] The need for respiratory protection is dictated by the specific procedure and the physical form of the compound.

  • Work in a Ventilated Area: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Respiratory Protection: If working with the powdered form of the compound where dust generation is possible, or if there is a risk of aerosol formation, a NIOSH-approved respirator with an appropriate particulate filter is necessary. For operations that may generate vapors, a respirator with an organic vapor cartridge may be required.

Operational and Disposal Plans

Safe Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Have a clear understanding of the experimental protocol and the associated risks.

  • Containment: Whenever possible, handle the compound within a chemical fume hood to minimize inhalation exposure.[6]

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Evacuate the area if the spill is large or if you are unsure how to handle it. For small spills, use an inert absorbent material, and collect the contaminated material into a sealed, labeled container for proper disposal. Do not allow the material to enter drains or waterways.[6]

Disposal Plan

All waste contaminated with 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including used gloves, disposable lab coats, absorbent materials from spills, and empty containers, in a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Summary of Personal Protective Equipment

Protection TypeRecommended PPERationale
Dermal Nitrile gloves (double-gloving recommended), lab coat, chemically resistant apron/sleeves (as needed)Prevents skin irritation and sensitization.[4][5]
Eye/Face Chemical splash goggles, face shield (as needed)Protects against serious eye irritation from splashes.[4]
Respiratory Work in a chemical fume hood; NIOSH-approved respirator (as needed for dusts/aerosols)Mitigates the risk of respiratory tract irritation.[4]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one dermal_check Dermal Contact Possible? start->dermal_check dermal_ppe Required: - Nitrile Gloves - Lab Coat dermal_check->dermal_ppe Yes eye_check Eye Exposure Possible? splash_risk Splash Risk? dermal_ppe->splash_risk dermal_enhanced Also Required: - Chemical Resistant Apron - Sleeves splash_risk->dermal_enhanced Yes splash_risk->eye_check No dermal_enhanced->eye_check eye_ppe Required: - Chemical Splash Goggles eye_check->eye_ppe Yes resp_check Inhalation Possible? eye_splash_risk Significant Splash Risk? eye_ppe->eye_splash_risk face_shield Also Required: - Face Shield eye_splash_risk->face_shield Yes eye_splash_risk->resp_check No face_shield->resp_check fume_hood Required: - Work in Fume Hood resp_check->fume_hood Yes end Proceed with Caution dust_aerosol Dust or Aerosol Generation? fume_hood->dust_aerosol respirator Required: - NIOSH-approved Respirator dust_aerosol->respirator Yes dust_aerosol->end No respirator->end

Caption: Decision workflow for selecting appropriate PPE.

References

  • Silva, V., Silva, C., Soares, P., Garrido, E. M., Reis, S., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

  • ResearchGate. (2020). (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. [Link]

  • Semantic Scholar. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. [Link]

  • Regulations.gov. (2020). Hazard characterization of isothiazolinones in support of fifra registration review. [Link]

  • Isothiazolinone White Paper. (2018). [Link]

  • PubChem. Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one
Reactant of Route 2
4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.